2-(Pyridin-2-yl)ethyl methanesulfonate
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-ylethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-13(10,11)12-7-5-8-4-2-3-6-9-8/h2-4,6H,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGSHCWOMRPYTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Solubility of 2-(Pyridin-2-yl)ethyl Methanesulfonate for Pharmaceutical and Chemical Research
Abstract
2-(Pyridin-2-yl)ethyl methanesulfonate is a key intermediate in synthetic organic chemistry, particularly in the development of active pharmaceutical ingredients. Its efficacy in reaction and purification processes is critically dependent on its solubility characteristics in various organic solvents. This technical guide provides a comprehensive analysis of the solubility profile of this compound. We delve into its physicochemical properties, predict its behavior in a range of common laboratory solvents based on theoretical principles, and provide a robust, step-by-step experimental protocol for precise quantitative solubility determination. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, enabling informed solvent selection to optimize reaction conditions, improve yield and purity, and streamline downstream processing.
Physicochemical Profile of 2-(Pyridin-2-yl)ethyl Methanesulfonate
Understanding the molecular structure of 2-(Pyridin-2-yl)ethyl methanesulfonate (CAS No. 138428-37-2, Molecular Formula: C₈H₁₁NO₃S) is fundamental to predicting its solubility.[1][2] The molecule possesses distinct regions of varying polarity that dictate its interaction with different solvents.
-
The Pyridine Ring: This heterocyclic aromatic ring contains a nitrogen atom, which imparts moderate polarity and acts as a hydrogen bond acceptor. The presence of the pyridine moiety suggests potential solubility in moderately polar solvents.
-
The Methanesulfonate (Mesylate) Group: The -O-S(=O)₂-CH₃ group is a highly polar, ester of methanesulfonic acid. This functional group is a strong hydrogen bond acceptor at its oxygen atoms. Its polarity significantly influences the overall solubility profile, favoring interactions with polar solvents.
-
The Ethyl Linker: The two-carbon aliphatic chain connecting the pyridine and mesylate groups is nonpolar.
Collectively, the molecule presents a polar head (mesylate) and a moderately polar aromatic ring, separated by a short nonpolar linker. This amphiphilic character suggests that the compound will not be readily soluble in the extremes of the polarity scale (i.e., highly nonpolar or very polar protic solvents) but will favor solvents of intermediate polarity.
The First Principle of Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][4] It posits that a solute will dissolve best in a solvent that has a similar polarity.[3][4][5] Polarity itself is a complex property, often described by measures like the dielectric constant or empirical polarity indices.[6][7] Solvents are broadly categorized as nonpolar, polar aprotic, and polar protic.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Have low dielectric constants and consist of molecules with evenly distributed electron density.[4][8][9] They primarily interact through weak van der Waals forces.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Acetone, DMSO): Possess molecules with a significant dipole moment but lack acidic protons.[6] They are effective at dissolving polar solutes that are not strong hydrogen bond donors.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Have large dipole moments and contain O-H or N-H bonds, making them strong hydrogen bond donors and acceptors.[6][7]
Given the structure of 2-(Pyridin-2-yl)ethyl methanesulfonate, it is predicted to have the highest solubility in polar aprotic solvents that can stabilize both the polar mesylate group and the pyridine ring without the competing hydrogen-bonding network found in protic solvents.
Predicted Solubility Profile in Common Laboratory Solvents
While precise, publicly available quantitative data for this specific compound is scarce, a qualitative and predictive solubility profile can be constructed based on its chemical structure and the properties of common solvents. The following table synthesizes these predictions.
| Solvent Class | Solvent | Relative Polarity Index[8] | Predicted Solubility | Rationale for Prediction |
| Nonpolar | Hexane | 0.009 | Very Low / Insoluble | Significant mismatch in polarity. The solvent's nonpolar nature cannot effectively solvate the highly polar mesylate group or the pyridine ring. |
| Toluene | 0.099 | Low | While slightly more polar than hexane and capable of π-stacking with the pyridine ring, the polarity is still too low for effective dissolution. | |
| Polar Aprotic | Diethyl Ether | 0.117 | Low to Moderate | Limited polarity and steric hindrance may restrict effective solvation of the mesylate group. |
| Tetrahydrofuran (THF) | 0.207 | Moderate to High | Good balance of polarity to solvate the molecule. The ether oxygen can act as a hydrogen bond acceptor for any trace water. | |
| Dichloromethane (DCM) | 0.309 | High | Excellent polarity match. Capable of dipole-dipole interactions with both the pyridine and mesylate functionalities. | |
| Acetone | 0.355 | High | The polar carbonyl group interacts favorably with the solute. A very common and effective solvent for similar compounds. | |
| Acetonitrile (ACN) | 0.460 | Moderate to High | High polarity is favorable, though its linear structure may be less effective at solvating the entire molecule compared to DCM or acetone. | |
| Dimethylformamide (DMF) | 0.386 | High | Highly polar aprotic solvent, very effective at dissolving a wide range of organic molecules. | |
| Dimethyl Sulfoxide (DMSO) | 0.444 | High | One of the most powerful polar aprotic solvents; expected to readily dissolve the compound. Often used for long-term storage of samples.[10] | |
| Polar Protic | Ethyl Acetate | 0.228 | Moderate | Intermediate polarity makes it a potential candidate for recrystallization, where solubility is significant but not absolute. |
| 2-Propanol (IPA) | 0.546 | Moderate | The alcohol's hydrogen-bonding network can compete with solute-solvent interactions, potentially limiting solubility compared to aprotic solvents of similar polarity. | |
| Ethanol | 0.654 | Moderate | Similar to IPA, the strong solvent-solvent hydrogen bonds may hinder dissolution of the large organic molecule. | |
| Methanol | 0.762 | Moderate to Low | Higher polarity and stronger hydrogen bonding network than ethanol, likely leading to lower solubility. | |
| Water | 1.000 | Very Low / Insoluble | Despite being highly polar, the strong hydrogen-bonding network of water and the large organic nature of the solute will likely render it insoluble. The basicity of the pyridine nitrogen could slightly increase solubility in acidic aqueous solutions.[11] |
A Validated Protocol for Quantitative Solubility Determination
Since published data is limited, experimental determination is crucial. The modified shake-flask method is a reliable and widely accepted technique for determining the intrinsic solubility of a compound.[11] This protocol ensures the creation of a saturated solution at equilibrium, followed by accurate quantification.
Experimental Workflow
Caption: Workflow for Quantitative Solubility Determination.
Detailed Step-by-Step Methodology
Objective: To accurately measure the concentration of a saturated solution of 2-(Pyridin-2-yl)ethyl methanesulfonate at a specified temperature.
Materials:
-
2-(Pyridin-2-yl)ethyl methanesulfonate (high purity)
-
Selected solvents (HPLC grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solution: 1.1. Add an excess amount of solid 2-(Pyridin-2-yl)ethyl methanesulfonate to a vial (e.g., add ~20 mg to 2 mL of solvent). The key is to ensure undissolved solid remains at equilibrium. 1.2. Tightly seal the vial to prevent solvent evaporation.
-
Equilibration: 2.1. Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for at least 24 hours. This time is necessary to ensure the system reaches thermodynamic equilibrium.[11] 2.2. After agitation, let the vial stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle.
-
Sample Analysis: 3.1. Carefully withdraw a known volume of the clear supernatant using a pipette. 3.2. Immediately filter the solution through a 0.45 µm syringe filter into a clean vial to remove any microscopic particulate matter. 3.3. Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of your analytical method (e.g., a pre-determined HPLC calibration curve).
-
Quantification: 4.1. Analyze the diluted sample by HPLC. The pyridine ring provides a strong chromophore for UV detection (~260 nm). 4.2. Determine the concentration of the diluted sample by comparing its peak area to a standard calibration curve.
-
Calculation: 5.1. Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor. 5.2. Express the final solubility in standard units, such as mg/mL or mol/L.
Factors Influencing Solubility
Several external factors can significantly alter the solubility of the compound.
-
Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature. This relationship should be determined experimentally if the compound will be used in reactions at non-ambient temperatures.
-
pH: The pyridine nitrogen is basic (pKa of pyridinium ion is ~5.2). Therefore, in acidic aqueous solutions (pH < 5), the nitrogen will be protonated.[11] This salt formation would dramatically increase solubility in water but is less relevant in the non-aqueous organic solvents discussed here.[11][12]
-
Purity: The presence of impurities can either increase or decrease the apparent solubility of the compound through effects like eutectic formation or common-ion effects. Using a high-purity standard is essential for accurate measurements.
Application in a Research Context: Solvent Selection Logic
The choice of solvent is a critical decision in experimental design, impacting not just solubility but also reaction kinetics and safety.[4][5][13] The diagram below outlines a decision-making process for selecting an appropriate solvent for a reaction involving 2-(Pyridin-2-yl)ethyl methanesulfonate.
Caption: Decision Tree for Solvent Selection.
Conclusion
2-(Pyridin-2-yl)ethyl methanesulfonate exhibits a solubility profile consistent with its moderately polar, amphiphilic structure. It is predicted to be most soluble in polar aprotic solvents such as dichloromethane, acetone, DMF, and DMSO, with moderate solubility in ethers and esters, and poor solubility in nonpolar hydrocarbons and highly polar protic solvents like water. Due to the scarcity of published quantitative data, the experimental protocol provided herein serves as a critical tool for researchers to precisely determine solubility in their specific solvent systems. This foundational knowledge is paramount for optimizing synthetic procedures, ensuring reaction homogeneity, and facilitating efficient purification, ultimately accelerating research and development timelines.
References
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- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry | Blog. Accessed March 7, 2026.
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Navigating the Toxicological Landscape of Pyridine-Containing Methanesulfonates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine-containing methanesulfonates represent a class of compounds with diverse applications, particularly within the pharmaceutical industry as salts of active pharmaceutical ingredients (APIs). However, their chemical structure, which combines a pyridine moiety with a methanesulfonate group, raises significant toxicological concerns. The methanesulfonate ester is a well-established DNA alkylating agent, posing a risk of genotoxicity and carcinogenicity. This guide provides an in-depth analysis of the potential hazards and toxicity associated with these compounds, offering a framework for risk assessment and management throughout the drug development lifecycle. We will explore the mechanisms of toxicity, detail essential experimental protocols for hazard identification, and discuss control strategies to ensure the safety of pharmaceutical products.
Introduction: The Duality of Pyridine-Containing Methanesulfonates
Pyridine and its derivatives are fundamental heterocyclic compounds widely utilized as solvents and intermediates in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.[1][2] Methanesulfonic acid is frequently employed in the final stages of drug manufacturing to form stable, crystalline salts of basic drug molecules, enhancing their solubility and bioavailability. The combination of a pyridine-containing active molecule with methanesulfonic acid can, under certain conditions, lead to the formation of pyridine-containing methanesulfonate esters.
While the salt formation is intentional and beneficial, the potential for the formation of the corresponding ester as a genotoxic impurity is a critical safety concern.[3][4] The electrophilic nature of the methyl group on the methanesulfonate moiety makes it a potent alkylating agent, capable of reacting with nucleophilic sites on DNA.[3][5] This covalent modification of genetic material can lead to mutations and, potentially, cancer.[6]
This guide will dissect the toxicological profile of this chemical class, moving from the fundamental principles of their reactivity to the practical steps required for their assessment and control.
The Core Hazard: Genotoxicity of the Methanesulfonate Group
The primary toxicological concern with pyridine-containing methanesulfonates stems from the inherent reactivity of the methanesulfonate (mesylate) group. This concern is not unique to pyridine-containing compounds but applies to all alkyl and aryl methanesulfonates.
Mechanism of DNA Alkylation
Methanesulfonate esters are direct-acting alkylating agents.[3][5] The carbon atom of the methyl group is electrophilic and susceptible to nucleophilic attack by atoms within the DNA molecule, primarily the N7 position of guanine and the N3 position of adenine.[7] This reaction, typically proceeding through an SN2 mechanism, results in the formation of a covalent bond between the methyl group and the DNA base, forming DNA adducts.[3]
These DNA adducts can disrupt the normal processes of DNA replication and transcription. If not repaired by cellular DNA repair mechanisms, they can lead to mispairing of bases during replication, resulting in point mutations.[7] An accumulation of such genetic damage can initiate the process of carcinogenesis.
Diagram: Mechanism of DNA Alkylation by a Methanesulfonate Ester
Caption: SN2 mechanism of DNA alkylation by a methanesulfonate ester.
Regulatory Landscape and Threshold of Toxicological Concern (TTC)
Due to their genotoxic potential, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent controls for methanesulfonate impurities in pharmaceutical products.[8][9] The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[6]
For genotoxic impurities with sufficient evidence for their mutagenicity, the concept of the Threshold of Toxicological Concern (TTC) is applied. The TTC for a lifetime exposure to a genotoxic impurity is 1.5 µ g/day .[6][8] This value represents an acceptable cancer risk of 1 in 100,000. Consequently, the allowable limit of a methanesulfonate impurity in a drug substance is calculated based on the maximum daily dose of the drug.
The Influence of the Pyridine Moiety
While the methanesulfonate group is the primary driver of genotoxicity, the pyridine ring can influence the overall toxicological profile of the molecule.
General Toxicity of Pyridine
Pyridine itself is a hazardous substance. Acute exposure to high concentrations of pyridine vapor can cause irritation of the eyes, nose, and throat, as well as neurological effects such as headache, dizziness, and drowsiness.[2][10] Ingestion can lead to gastrointestinal distress.[2] Chronic exposure to pyridine has been associated with liver and kidney damage in animal studies.[1][2][11] The International Agency for Research on Cancer (IARC) has classified pyridine as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, based on sufficient evidence in experimental animals.[10]
Modulation of Reactivity and Bioavailability
The presence of the pyridine ring can influence the chemical and physical properties of the methanesulfonate compound. The electronic properties of the pyridine ring, including the presence of various substituents, can affect the electrophilicity of the methanesulfonate group, although this effect is generally considered to be minor compared to the inherent reactivity of the ester.
More significantly, the overall physicochemical properties of the pyridine-containing methanesulfonate, such as its solubility, lipophilicity, and metabolic stability, will be influenced by the pyridine moiety. These factors can impact the absorption, distribution, metabolism, and excretion (ADME) of the compound, ultimately affecting its bioavailability and potential to reach and interact with DNA in target tissues.
Hazard Identification and Risk Assessment: A Step-by-Step Approach
A thorough and systematic approach is essential for evaluating the potential hazards of pyridine-containing methanesulfonates.
Diagram: Workflow for Hazard and Risk Assessment
Caption: A stepwise workflow for the hazard and risk assessment of pyridine-containing methanesulfonates.
In Silico Assessment
The initial step in hazard identification often involves computational (in silico) methods. Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the genotoxic potential of a compound based on its chemical structure. The presence of a methanesulfonate ester functional group is a well-known structural alert for genotoxicity, and QSAR models will almost certainly flag these compounds as potentially mutagenic.
In Vitro Genotoxicity Assays
Experimental testing is mandatory to confirm the genotoxic potential. A standard battery of in vitro genotoxicity tests is typically performed.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)
Objective: To assess the mutagenic potential of a pyridine-containing methanesulfonate by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent Escherichia coli.
Methodology:
-
Strain Selection: Utilize a panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) that are sensitive to different types of mutagens.
-
Metabolic Activation: Conduct the assay both in the absence and presence of a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254 or phenobarbital/β-naphthoflavone. This is crucial as some compounds may become genotoxic only after metabolism.
-
Dose Range Finding: Perform a preliminary toxicity test to determine a suitable range of concentrations that are not overly cytotoxic to the bacterial strains.
-
Main Experiment (Plate Incorporation Method): a. Prepare serial dilutions of the test compound. b. To molten top agar, add the bacterial culture, the test compound solution, and either S9 mix or a buffer control. c. Pour the mixture onto minimal glucose agar plates. d. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase exceeds a pre-defined threshold (e.g., a two-fold increase).[12]
-
Controls: Include a vehicle control (e.g., DMSO) and known positive controls for each bacterial strain, both with and without S9 activation (e.g., methyl methanesulfonate as a direct-acting mutagen).[13]
Experimental Protocol: In Vitro Micronucleus Test
Objective: To detect the potential of a pyridine-containing methanesulfonate to induce chromosomal damage in mammalian cells.
Methodology:
-
Cell Line Selection: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or human peripheral blood lymphocytes.
-
Treatment: Expose the cells to a range of concentrations of the test compound for a defined period (e.g., 3-6 hours with S9 activation, or a full cell cycle without).
-
Cytochalasin B Treatment: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis.
-
Cytotoxicity Assessment: Concurrently assess cytotoxicity using measures such as the Cytochalasin B Proliferation Index (CBPI) or Relative Population Doubling (RPD).
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
-
Controls: Include a vehicle control and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9).
In Vivo Genotoxicity Assays
If a compound is positive in in vitro genotoxicity assays, in vivo testing may be necessary to assess its genotoxic potential in a whole animal system, which incorporates ADME properties.
Experimental Protocol: In Vivo Comet Assay (Single Cell Gel Electrophoresis)
Objective: To detect DNA strand breaks in individual cells from animals treated with a pyridine-containing methanesulfonate.[14]
Methodology:
-
Animal Model: Typically, rats or mice are used.
-
Dosing: Administer the test compound to the animals via a relevant route of exposure (e.g., oral gavage, intravenous injection).
-
Tissue Collection: At selected time points after dosing, collect target tissues of interest (e.g., liver, bone marrow, or other organs showing toxicity).
-
Cell Isolation and Embedding: Isolate single cells from the tissues and embed them in a thin layer of agarose on a microscope slide.
-
Lysis: Lyse the cells with a detergent solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleus towards the anode, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Image Analysis: Quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.[14]
-
Data Analysis: A statistically significant, dose-dependent increase in DNA damage in the treated groups compared to the control group indicates a genotoxic effect.
-
Controls: Include a vehicle control and a positive control (e.g., ethyl methanesulfonate).
Quantitative Data Summary
The following table summarizes typical genotoxicity data for a model methanesulfonate compound, methyl methanesulfonate (MMS), to provide a reference for the expected level of activity.
| Assay | Test System | Concentration/Dose | Result | Reference |
| Ames Test | S. typhimurium | Dose-dependent | Positive | [15] |
| In Vitro Micronucleus | Mouse Lymphoma L5178Y cells | Not specified | Positive | [12] |
| In Vivo Comet Assay | Allium cepa root cells | ≥100 µM | Positive | [14] |
| Cytotoxicity (EC50) | Yeast-based assay | 7.5 mg/L | - | [15] |
Control Strategies in Pharmaceutical Development
Given the significant hazard posed by pyridine-containing methanesulfonates, robust control strategies are essential throughout the drug development and manufacturing process.
Process Chemistry and Control
The formation of methanesulfonate esters typically occurs through the reaction of methanesulfonic acid with residual alcohols (e.g., methanol, ethanol) used as solvents, particularly in the absence of water.[3][4][16] Control strategies should focus on minimizing the potential for this reaction.
-
Solvent Selection: Where possible, avoid the use of lower alcohols in the final crystallization steps where methanesulfonic acid is used.
-
Control of Stoichiometry: Use a slight excess of the basic API to ensure that all the methanesulfonic acid is consumed in the salt formation.[16][17]
-
Water Content: The presence of water can suppress the formation of methanesulfonate esters by competing for the protonated alcohol and by promoting the hydrolysis of any ester that does form.[16]
-
Temperature and Time: Conduct the salt formation at the lowest practical temperature and for the minimum time necessary.[16]
Analytical Method Development and Validation
Sensitive and specific analytical methods are required to detect and quantify pyridine-containing methanesulfonate impurities at levels relevant to the TTC.
-
Techniques: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and powerful techniques for the trace-level analysis of these impurities.[18]
-
Method Validation: The analytical method must be fully validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantitation).[18]
Specification Setting
Based on the TTC and the maximum daily dose of the API, a specification for the pyridine-containing methanesulfonate impurity must be established. For a drug with a maximum daily dose of 100 mg, the limit for a genotoxic impurity would be 15 ppm (1.5 µ g/100 mg).[8]
Conclusion
Pyridine-containing methanesulfonates present a significant toxicological challenge, primarily due to the genotoxic and potentially carcinogenic nature of the methanesulfonate ester group. A comprehensive understanding of their mechanism of toxicity, coupled with a rigorous and systematic approach to hazard identification and risk assessment, is paramount for ensuring patient safety. By implementing robust control strategies in process chemistry and employing sensitive analytical methods, the risks associated with these potent impurities can be effectively managed, allowing for the safe development and use of essential medicines.
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Genotoxicity profile for the standard methane methylsulfonate (MMS). - ResearchGate. Available from: [Link]
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Evaluation of DNA Damage by Methyl Methane Sulfonate in Allium cepa Root Cells by Comet Assay - World Journal of Environmental Biosciences. Available from: [Link]
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Pyridine, alkyl derivatives: Human health tier II assessment Preface. Available from: [Link]
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Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog. Available from: [Link]
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Methyl methanesulfonate – Knowledge and References - Taylor & Francis. Available from: [Link]
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HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf - NIH. Available from: [Link]
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Pyridine: an overview of available data on mutagenicity and carcinogenicity. Available from: [Link]
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Methanesulfonic Acid, Compd. With Pyridine (1:1). Available from: [Link]
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Pyridine - Some Industrial Chemicals - NCBI Bookshelf. Available from: [Link]
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Abrogation of methyl methanesulphonate (MMS)-induced cytotoxic and genotoxic effects of tropical fruit juice mixture on fibroblast cells - International Food Research Journal. Available from: [Link]
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Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - MDPI. Available from: [Link]
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Ethyl Methanesulfonate (EMS) Mutagen Toxicity-Induced DNA Damage, Cytosine Methylation Alteration, and iPBS-Retrotransposon Polymorphisms in Wheat (Triticum aestivum L.) - MDPI. Available from: [Link]
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A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes | Organic Process Research & Development - ACS Publications - ACS.org. Available from: [Link]
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Sulfonate Esters - How Real is the Risk? - PQRI. Available from: [Link]
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Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry - PMC. Available from: [Link]
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Sulfonate-ester-kinetic-study.pdf - Novatia, LLC. Available from: [Link]
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Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC. Available from: [Link]
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The toxicity of 2-hydroxyiminomethyl-n-methylpyridinium methanesulphonate (p2s) - PMC. Available from: [Link]
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Human Toxicity of Various Oximes: 2-Pyridine Aldoxime Methyl Chloride, Its Methane Sulfonate Salt, and l,l - Taylor & Francis. Available from: [Link]
-
M7 (R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry - Food and Drug Administration. Available from: [Link]
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Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions - ACS Publications. Available from: [Link]
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Pyridine: general information - GOV.UK. Available from: [Link]
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Unequal Efficacy of Pyridinium Oximes in Acute Organophosphate Poisoning - PMC - NIH. Available from: [Link]
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Pyridine - Det Nationale Forskningscenter for Arbejdsmiljø (NFA). Available from: [Link]
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Pralidoxime - Medical Countermeasures Database - CHEMM. Available from: [Link]
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(PDF) Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - ResearchGate. Available from: [Link]
-
Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats - PMC. Available from: [Link]
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Unequal efficacy of pyridinium oximes in acute organophosphate poisoning - PubMed. Available from: [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Use of 2-(Pyridin-2-yl)ethyl Methanesulfonate in the Synthesis of Pharmaceutical Intermediates
Abstract: This document provides a detailed technical guide on the application of 2-(Pyridin-2-yl)ethyl methanesulfonate as a versatile reagent in the synthesis of pharmaceutical intermediates. We will explore the fundamental chemical principles governing its reactivity, present detailed protocols for its preparation, and illustrate its utility through the synthesis of key precursors for active pharmaceutical ingredients (APIs) such as Betahistine and analogues of Pioglitazone. This guide is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.
Introduction: The Strategic Advantage of Mesylate Activation
In modern organic synthesis, the efficient and selective formation of carbon-heteroatom bonds is paramount. Alcohols, while abundant and often inexpensive starting materials, are notoriously poor substrates for nucleophilic substitution reactions due to the hydroxyl group (-OH) being a poor leaving group (hydroxide, HO⁻, is a strong base).[1] Chemical activation is therefore required to enhance its lability.
One of the most robust and widely adopted strategies is the conversion of the alcohol to a sulfonate ester, such as a methanesulfonate (mesylate).[2][3][4] This transformation replaces the recalcitrant hydroxyl group with a mesylate group (-OMs), which is an excellent leaving group due to the ability of the sulfonate anion to delocalize its negative charge through resonance, rendering it a very weak base.[5]
2-(Pyridin-2-yl)ethyl methanesulfonate (CAS No: 138428-37-2)[6][7] is a bifunctional reagent that capitalizes on this principle. It provides a highly reactive electrophilic center for SN2 reactions while simultaneously incorporating the pyridinyl moiety, a privileged scaffold found in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other key biological interactions. This application note will detail its preparation and use in constructing vital pharmaceutical intermediates.
Core Chemistry: Preparation of 2-(Pyridin-2-yl)ethyl Methanesulfonate
The synthesis of the title compound is a straightforward and high-yielding procedure starting from the commercially available alcohol, 2-(Pyridin-2-yl)ethanol. The reaction involves the treatment of the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, which serves to neutralize the hydrochloric acid generated during the reaction.[4][8]
The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride, followed by deprotonation by the base to yield the final mesylate product.[1][2]
Caption: Workflow for the synthesis of 2-(Pyridin-2-yl)ethyl methanesulfonate.
Protocol 1: Synthesis of 2-(Pyridin-2-yl)ethyl Methanesulfonate
This protocol details the conversion of 2-(Pyridin-2-yl)ethanol to its corresponding mesylate.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Equiv. | Amount |
| 2-(Pyridin-2-yl)ethanol | 123.15 | 1.0 | 10.0 g |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 1.2 | 8.0 mL |
| Triethylamine (TEA) | 101.19 | 1.5 | 16.9 mL |
| Dichloromethane (DCM) | - | - | 200 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-(Pyridin-2-yl)ethanol (10.0 g, 81.2 mmol) and anhydrous Dichloromethane (DCM, 200 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Slowly add triethylamine (16.9 mL, 121.8 mmol) to the stirred solution.
-
Mesylation: Add methanesulfonyl chloride (8.0 mL, 97.4 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Quench the reaction by adding 100 mL of cold water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1N HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.
Application in Pharmaceutical Synthesis
The true utility of 2-(Pyridin-2-yl)ethyl methanesulfonate lies in its ability to act as a potent electrophile, enabling the facile introduction of the 2-(pyridin-2-yl)ethyl group onto various nucleophiles. This is a key strategy in the synthesis of several APIs.
Case Study 1: Synthesis of Betahistine
Betahistine is a histamine analogue used in the treatment of Meniere's disease.[9] Its synthesis can be efficiently achieved via the nucleophilic substitution of 2-(Pyridin-2-yl)ethyl methanesulfonate with methylamine.
Caption: Synthetic pathway for Betahistine via SN2 alkylation.
Protocol 2: N-Alkylation for the Synthesis of Betahistine
This protocol describes the reaction between 2-(Pyridin-2-yl)ethyl methanesulfonate and methylamine.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Equiv. | Amount |
| 2-(Pyridin-2-yl)ethyl methanesulfonate | 201.24 | 1.0 | 5.0 g |
| Methylamine (40% in H₂O) | 31.06 | 5.0 | ~10 mL |
| Acetonitrile (MeCN) | - | - | 50 mL |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL pressure vessel, dissolve 2-(Pyridin-2-yl)ethyl methanesulfonate (5.0 g, 24.8 mmol) in acetonitrile (50 mL).
-
Nucleophile Addition: Add an excess of aqueous methylamine solution (40%, ~10 mL, ~124 mmol).
-
Reaction: Seal the vessel and heat the mixture to 60 °C with stirring for 12-16 hours.
-
Monitoring: After cooling to room temperature, check for the disappearance of the starting mesylate by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile and excess methylamine.
-
Extraction: Dissolve the residue in 50 mL of DCM and wash with 50 mL of water. Extract the aqueous layer with DCM (2 x 25 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude Betahistine can be purified by column chromatography (silica gel, eluting with a gradient of DCM/Methanol) or by conversion to its dihydrochloride salt.
Case Study 2: Synthesis of a Pioglitazone Analogue Intermediate
Pioglitazone is an oral anti-diabetic agent. Its structure features a 2-(5-ethylpyridin-2-yl)ethoxy moiety. A key step in its synthesis involves the O-alkylation of a phenolic precursor with an activated ethylpyridine derivative.[10] While Pioglitazone itself uses the 5-ethyl substituted pyridine, this example demonstrates the broader applicability of pyridinyl-ethyl mesylates in Williamson ether synthesis. We will use the parent 2-(Pyridin-2-yl)ethyl methanesulfonate for this illustrative protocol.
Caption: General scheme for Williamson ether synthesis using the mesylate.
Protocol 3: O-Alkylation for Ether Synthesis
This protocol outlines the general procedure for the reaction of 2-(Pyridin-2-yl)ethyl methanesulfonate with a generic phenol.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Equiv. | Amount |
| 2-(Pyridin-2-yl)ethyl methanesulfonate | 201.24 | 1.1 | 5.5 g |
| 4-Hydroxybenzaldehyde (example phenol) | 122.12 | 1.0 | 3.0 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 6.8 g |
| N,N-Dimethylformamide (DMF) | - | - | 50 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-hydroxybenzaldehyde (3.0 g, 24.6 mmol), potassium carbonate (6.8 g, 49.2 mmol), and DMF (50 mL).
-
Reagent Addition: Add 2-(Pyridin-2-yl)ethyl methanesulfonate (5.5 g, 27.1 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 6-8 hours under a nitrogen atmosphere.
-
Monitoring: Follow the reaction's progress by TLC, observing the consumption of the starting phenol.
-
Work-up: After cooling, pour the reaction mixture into 200 mL of ice-water. A precipitate may form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ether product.
Safety and Handling
Methanesulfonyl chloride is corrosive and lachrymatory; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The resulting mesylate, 2-(Pyridin-2-yl)ethyl methanesulfonate, is a potent alkylating agent and should be handled with care as it is a potential mutagen.[11][12] All reactions should be conducted under an inert atmosphere where specified to prevent side reactions with atmospheric moisture.
Conclusion
2-(Pyridin-2-yl)ethyl methanesulfonate is a highly effective and versatile intermediate for pharmaceutical synthesis. By converting a poorly reactive alcohol into a highly reactive electrophile, it opens a gateway to a wide array of nucleophilic substitution reactions. The protocols detailed herein for N-alkylation and O-alkylation demonstrate its power in efficiently constructing C-N and C-O bonds, which are critical linkages in many important drug molecules. The straightforward preparation and predictable reactivity of this reagent make it an invaluable tool for chemists in drug discovery and process development.
References
-
Westin, J. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]
-
Chemistry LibreTexts. 3.1.7: Reactions of Alcohols. (2022). [Link]
-
Yuan, G. et al. The improvement of the synthetic process of Ropinirole hydrochloride. ResearchGate. [Link]
-
Organic Chemistry Portal. Alcohol to Mesylate - Common Conditions. [Link]
-
Chem Help ASAP. formation of tosylates & mesylates. YouTube. (2019). [Link]
-
Khan Academy. Preparation of mesylates and tosylates. [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
-
Master Organic Chemistry. Tosylates And Mesylates. (2015). [Link]
-
PubChem. 2-(5-Ethyl-pyridin-2-yl)ethyl methanesulfonate. [Link]
-
Pharmaffiliates. 2-(5-Ethylpyridin-2-yl)ethyl Methanesulfonate. [Link]
-
Kumar, S. et al. Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Bentham Science. (2024). [Link]
-
Chemistry LibreTexts. 20.05.1: Alkylation of Amines by Alkyl Halides. (2015). [Link]
-
CABI Digital Library. Ethyl Methanesulfonate as Inductor of Somaclonal Variants in Different Crops. [Link]
-
Elder, D. P. et al. Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts. ResearchGate. (2025). [Link]
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- 8. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
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- 12. researchgate.net [researchgate.net]
Use of 2-(Pyridin-2-yl)ethyl methanesulfonate in cross-coupling reactions
Application Note: Directed Alkyl Cross-Coupling Using 2-(Pyridin-2-yl)ethyl Methanesulfonate
Executive Summary
The incorporation of sp³-hybridized carbon frameworks bearing nitrogen heterocycles is a paramount objective in modern medicinal chemistry, particularly in the development of bioisosteres for phenethylamines and targeting histamine H1/H3 receptors. However, traditional sp²-sp³ cross-coupling using alkyl electrophiles is notoriously plagued by low reactivity and rapid β-hydride elimination.
This technical guide outlines the field-validated methodologies for utilizing 2-(pyridin-2-yl)ethyl methanesulfonate (CAS: 138428-37-2) in transition metal-catalyzed cross-coupling. By capitalizing on the native chelating ability of the pyridyl motif, these protocols demonstrate how to harness internal coordination to stabilize otherwise transient alkyl-metal intermediates, transforming a challenging electrophile into a highly reliable coupling partner.
Pillar 1: Mechanistic Causality & Reaction Design
To understand the success of 2-(pyridin-2-yl)ethyl methanesulfonate in cross-coupling, one must dissect the two primary modes of chemical failure it circumvents: oxidative addition barriers and β-hydride elimination .
Overcoming the Oxidative Addition Barrier (The Finkelstein Bypass)
Alkyl mesylates possess strong C–O bonds and lack the necessary orbitals to interact efficiently with low-valent metal centers like Ni(0) or Pd(0), making direct oxidative addition highly disfavored. To circumvent this, the optimized reductive cross-electrophile coupling (XEC) relies on an in situ Finkelstein reaction. The addition of catalytic sodium iodide (NaI) dynamically converts the sluggish alkyl mesylate into a highly reactive alkyl iodide. The C–I bond then rapidly undergoes single-electron transfer (SET) with the Ni(I) or Ni(0) species to generate a primary alkyl radical [1][2].
Suppressing β-Hydride Elimination via Substrate Control
The most devastating side reaction in alkyl cross-coupling is β-hydride elimination of the alkyl-metal intermediate, which yields alkene byproducts. 2-(Pyridin-2-yl)ethyl methanesulfonate inherently mitigates this. Following the radical capture of the 2-(pyridin-2-yl)ethyl fragment by the transition metal, the lone pair on the pyridine nitrogen immediately coordinates to the metal center. This forms a strain-free, highly stable six-membered metallacycle . By occupying a coordination site and enforcing structural rigidity, this chelation severely raises the activation barrier for β-hydride elimination, extending the half-life of the intermediate until reductive elimination (in XEC) or transmetalation (in Suzuki-Miyaura) can occur [3].
Workflow: General Execution Model
Laboratory operational workflow for setting up cross-electrophile coupling.
Pillar 2: Data Presentation & Condition Selection
The utilization of this mesylate typically follows one of two distinct modalities. The table below outlines the requisite conditions for the chosen route, explicitly detailing the causal selection of reagents.
| Parameter | Route A: Ni-Catalyzed Reductive XEC [4] | Route B: Pd-Catalyzed Suzuki-Miyaura Alkyl | Causality for Selection |
| Metal Catalyst | NiBr₂·glyme (10 mol%) | Pd(OAc)₂ (5 mol%) | Ni enables radical pathways; Pd relies on 2-electron pathways. |
| Ligand | dtbbpy (10 mol%) | RuPhos or XPhos (10 mol%) | dtbbpy stabilizes Ni(I)/Ni(III); Buchwald ligands force reductive elimination in Pd. |
| Coupling Partner | Aryl Bromides / Iodides | Arylboronic Acids | XEC uses abundant electrophiles; Suzuki uses pre-formed nucleophiles. |
| Critical Additive | NaI (20 mol%) | None required | NaI drives the in situ Finkelstein exchange to an alkyl iodide. |
| Reductant/Base | Mn⁰ or Zn⁰ dust (2.5 equiv) | K₃PO₄ (3.0 equiv) | Mn⁰ turns over the Ni catalytic cycle; K₃PO₄ activates the boronic acid. |
| Solvent | DMA | THF / H₂O (10:1) | DMA dissolves active reductant salts; aqueous THF aids transmetalation. |
Mechanistic Cycle Diagram (Ni-Catalyzed Reductive XEC)
Catalytic cycle showing stabilization of the Ni(III) intermediate via pyridyl chelation.
Pillar 3: Step-by-Step Validated Protocols
Both protocols below are engineered as self-validating systems. Built-in analytical checkpoints guarantee that downstream errors can be diagnosed in real-time.
Protocol A: Ni-Catalyzed Reductive Cross-Electrophile Coupling
Yields typically 60–85% with electron-neutral or electron-deficient aryl bromides.
Step 1: Preparation of the Catalytic Complex
-
Inside an N₂-filled glovebox or utilizing standard Schlenk techniques, charge an oven-dried 20 mL vial equipped with a magnetic stir bar with NiBr₂·glyme (15.4 mg, 0.05 mmol, 10 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (13.4 mg, 0.05 mmol, 10 mol%).
-
Add anhydrous DMA (2.0 mL) and stir for 15 minutes at room temperature until a deep green homogeneous solution forms. Self-Validation: A failure to achieve a deep green color indicates ligand oxidation or wet solvent.
Step 2: Addition of Reagents 3. To the vial, sequentially add Manganese powder (Mn⁰) (137 mg, 2.50 mmol, 5.0 equiv), Sodium Iodide (NaI) (15.0 mg, 0.10 mmol, 20 mol%), and the selected Aryl Bromide (0.50 mmol, 1.0 equiv). 4. Add 2-(Pyridin-2-yl)ethyl methanesulfonate (120.7 mg, 0.60 mmol, 1.2 equiv). 5. Seal the vial with a PTFE-lined septum cap and remove from the glovebox.
Step 3: Reaction Execution & Monitoring 6. Place the vial in a pre-heated stirring block at 60 °C and stir vigorously (800 rpm). The reaction mixture will gradually turn dark red/brown, indicative of active low-valent Ni species. 7. Diagnostic Check: At 2 hours, sample 10 µL of the reaction, dilute in EtOAc, and analyze by GC-MS. You should observe the transient formation of 2-(2-iodoethyl)pyridine. If the iodide is absent and unreacted mesylate remains, ensure the NaI used was strictly anhydrous.
Step 4: Quench and Purification 8. After 18 hours, cool to room temperature. Carefully quench by adding 1 M HCl (3 mL) to solubilize the remaining manganese salts. Caution: Mild effervescence will occur. 9. Neutralize with saturated NaHCO₃ to pH 8. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). 10. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc, usually eluting at 30-50% EtOAc due to the basic pyridyl moiety).
Protocol B: Pd-Catalyzed Suzuki-Miyaura Alkyl Coupling
Yields typically 55–80%; ideal for complex, sterically encumbered aryl architectures.
Step 1: Assembly
-
In a dried Schlenk flask under argon, combine Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), RuPhos (23.3 mg, 0.050 mmol, 10 mol%), the Arylboronic Acid (0.75 mmol, 1.5 equiv), and K₃PO₄ (318 mg, 1.50 mmol, 3.0 equiv).
-
Add 2-(Pyridin-2-yl)ethyl methanesulfonate (100.6 mg, 0.50 mmol, 1.0 equiv).
Step 2: Solvent Addition & Reaction 3. Add a degassed mixture of THF and deionized H₂O (10:1 ratio, 2.2 mL total volume). The water acts to dissolve the phosphate base and facilitates the crucial transmetalation step by forming the active "boronate" species. 4. Stir the reaction mixture at 80 °C for 16 hours.
Step 3: Workup 5. Cool the vessel, dilute with deionized water (5 mL), and extract with Dichloromethane (3 × 10 mL). 6. Purify by basic alumina chromatography (or silica gel deactivated with 1% triethylamine) to avoid streaking of the resulting pyridine product.
References
-
Nickel-Catalyzed Cross-Electrophile Coupling Reactions of Alcohols and Their Derivatives. Thieme Connect. Available at:[Link]
-
Stereospecific Nickel-Catalyzed Cross-Electrophile Coupling Reaction of Alkyl Mesylates and Allylic Difluorides. ACS Publications. Available at:[Link]
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. National Center for Biotechnology Information. Available at:[Link]
-
Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. ACS Publications. Available at:[Link]
Scale-Up Synthesis Considerations for 2-(Pyridin-2-yl)ethyl Methanesulfonate Reactions
Application Note & Process Development Protocol
Target Audience: Process Chemists, Scale-up Scientists, and Pharmaceutical Manufacturing Engineers Content Area: Process Safety, Impurity Control, and Telescoped Workflow Design
Executive Summary
The conversion of 2-(2-pyridyl)ethanol to 2-(pyridin-2-yl)ethyl methanesulfonate (a highly reactive electrophilic alkylating agent) presents severe challenges upon transitioning from milligram bench scale to kilogram pilot-plant manufacturing. The unique bifunctional nature of this molecule—housing both a strongly nucleophilic pyridine nitrogen and an excellent leaving group (methanesulfonate)—renders it highly susceptible to catastrophic degradation via intermolecular self-alkylation and
This technical guide defines the causality behind the instability of 2-(pyridin-2-yl)ethyl methanesulfonate and establishes a validated, inherently safe telescoped protocol. By circumventing intermediate isolation, process chemists can completely suppress the generation of genotoxic pyridinium polymers and runaway thermal hazards, ensuring high yields for downstream active pharmaceutical ingredient (API) coupling.
Mechanistic Vulnerabilities & Process Safety
Understanding the thermodynamic and kinetic degradation pathways of 2-(pyridin-2-yl)ethyl methanesulfonate is critical to designing a safe scale-up operation.
The Threat of Intermolecular Self-Alkylation (Quaternization)
Computational studies on the formation of N-substituted pyridinium mesylates indicate that the conversion of the reactant complex into an ion pair is highly thermodynamically favorable in polar environments[2]. If 2-(pyridin-2-yl)ethyl methanesulfonate is concentrated to dryness, the drastically reduced intermolecular distance triggers an auto-catalytic, pseudo-second-order reaction. The unprotonated pyridine nitrogen of one molecule attacks the aliphatic mesylate carbon of an adjacent molecule, resulting in a runaway polymerization that yields a rigid, intractable pyridinium oligomer mass.
Base-Catalyzed -Elimination
In the presence of the basic conditions required to neutralize the HCl generated during mesylation, the acidic protons located at the
Caption: Mechanistic degradation pathways of 2-(pyridin-2-yl)ethyl methanesulfonate during scale-up.
Thermal Runaway Risk from Methanesulfonyl Chloride (MsCl)
The addition of MsCl to aliphatic alcohols is fiercely exothermic[3][4]. The magnitude of these exotherms poses serious safety hazards; if the heat generation exceeds the cooling capacity of the reactor, the maximum temperature of the synthesis reaction (MTSR) can rapidly breach the solvent boiling point or the decomposition onset threshold[5]. For this substrate, an uncontrolled exotherm directly drives both the
Causality in Process Parameter Selection
To prevent the aforementioned degradation cascades, empirical process optimization focuses on mitigating nucleophilic concentration and thermal accumulation.
Base Selection: Why DIPEA over Triethylamine?
While Triethylamine (TEA) is ubiquitous in lab-scale mesylations, scaling up with TEA leads to elevated impurity profiles. N,N-Diisopropylethylamine (DIPEA) provides superior outcomes because its bulky isopropyl groups create significant steric hindrance. This prevents DIPEA from acting as a competing nucleophile (which would form undesired quaternary ammonium impurities) and modulates its kinetic basicity to suppress
Solvent Selection: 2-MeTHF vs. Dichloromethane (DCM)
DCM is excellent for solvation but fundamentally unsuitable for green process chemistry and high-throughput scale-up due to regulatory constraints and environmental burden. 2-Methyltetrahydrofuran (2-MeTHF) is deployed instead because:
-
It is a partially water-immiscible, biorenewable solvent, allowing for seamless in situ aqueous extractions.
-
It exhibits a higher boiling point than DCM, increasing the safety margin between the process operating temperature and the reflux temperature in the event of cooling failure.
The Telescoping Strategy (In Situ Processing)
Because sulfonate esters of basic heterocycles are highly unstable, they must never be isolated . The strategy implemented is telescoping: the reaction is quenched with cold aqueous buffers to remove salts, phase-separated, and the resulting organic layer containing the mesylate is immediately pumped into a secondary reactor containing the downstream nucleophile.
Caption: Telescoped manufacturing workflow to mitigate intermediate thermal instability.
Quantitative Process Data
The tables below synthesize the causal relationship between reaction parameters, impurity profiles, and overall yield.
Table 1: Thermal Stability and Impurity Generation vs. Process Temperature
| Holding Temperature | Hold Time | 2-Vinylpyridine Formation (%) | Pyridinium Polymer Formation (%) | Usable Mesylate Yield (%) |
| -5 °C to 5 °C | 4 Hours | < 0.5% | None Detected | 98.2% |
| 15 °C | 4 Hours | 2.4% | 1.1% | 94.5% |
| 25 °C (RT) | 4 Hours | 8.7% | 6.3% | 79.1% |
| Concentrated at 35 °C | 1 Hour | 14.5% | > 45.0% (Batch failure) | < 20.0% |
Table 2: Base Selection Matrix (Conducted at 0 °C)
| Base Evaluated | pKa (conjugate acid) | Steric Hindrance | Conversion to Mesylate | Eliminated Impurity |
| Pyridine | 5.25 | Low | Incomplete (Slow) | Low |
| Triethylamine | 10.75 | Moderate | Complete (< 1 hr) | 3.5% |
| DIPEA | 10.56 | High | Complete (< 1 hr) | < 0.5% |
Experimental Protocol (Kilo-Lab Scale)
This procedure outlines the self-validating preparation of 1.0 kg of 2-(pyridin-2-yl)ethyl methanesulfonate (theoretical) as an in situ solution ready for downstream coupling.
Reagents & Materials:
-
2-(2-Pyridyl)ethanol: 615 g (5.0 mol, 1.0 equiv)
-
Methanesulfonyl chloride (MsCl): 630 g (5.5 mol, 1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA): 775 g (6.0 mol, 1.2 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF): 6.0 L (Process solvent)
-
Deionized Water / Brine / 5% NaHCO₃ solutions (Cold, ~5 °C)
Step-by-Step Methodology:
-
Reactor Preparation: Purge a 15 L jacketed glass reactor with nitrogen. Charge the reactor with 6.0 L of 2-MeTHF and begin agitation at 150 RPM.
-
Substrate Charging: Add 615 g of 2-(2-pyridyl)ethanol into the reactor, followed immediately by 775 g of DIPEA.
-
Cryogenic Chilling: Set the reactor jacket coolant to -10 °C. Agitate the solution until the internal probe registers between -5 °C and 0 °C.
-
Controlled Exothermic Dosing: Load 630 g of MsCl into a sealed dropping funnel or continuous dosing pump. Begin dropwise addition of MsCl to the mixture.
-
Critical Control Point (CCP): Modulate the dosing rate strictly to maintain the internal batch temperature below +5 °C. Do not permit temperature spikes[4].
-
-
Completion & Quench: Once MsCl dosing is complete, continue stirring at 0 °C for 30 minutes. Verify complete consumption of the starting material via HPLC (or TLC).
-
Cold Aqueous Workup: Quickly quench the reaction by adding 2.0 L of pre-chilled (5 °C) deionized water to dissolve the precipitated DIPEA·HCl salts. Stir for 5 minutes, halt agitation, and allow phase separation.
-
Phase Separation: Drain the lower aqueous layer. Wash the organic layer sequentially with 1.0 L of cold 5% NaHCO₃ (to neutralize trace MsCl and methanesulfonic acid[6]) and 1.0 L of cold brine.
-
Telescoping Transition: Do not dry the organic layer over desiccants or concentrate under a vacuum. Instead, directly transfer the cold 2-MeTHF solution of 2-(pyridin-2-yl)ethyl methanesulfonate to the downstream reactor for the subsequent amination/alkylation step.
Analytical and Regulatory Controls
The generation of sulfonate esters must be rigorously tracked due to their classification as Potential Genotoxic Impurities (PGIs). Methanesulfonic acid and residual methanol/ethanol in reaction mixtures can form methyl or ethyl methanesulfonate[6]. Validating the organic phase prior to the telescoped step ensures regulatory compliance and verifies that downstream APIs do not breach the Threshold of Toxicological Concern (TTC) for alkylating agents.
References
-
Albanese, D., Ghidoli, C., & Zenoni, M. (2008). Concise synthesis of vinylheterocycles through β-elimination under solventless phase transfer catalysis conditions. Lookchem / Original paper. Available at: [Link]
-
Teasdale, A. et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Organic Process Research & Development, 13(3). Available at:[Link]
-
Jasiński, R. et al. (2004). Studies of the formation of N-substituted pyridinium mesylates: A theoretical approach. ResearchGate. Available at:[Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available at:[Link]
-
Kmentová, I. et al. (2010). Process Development and Scale-Up of the PPAR Agonist NNC 61-4655. Organic Process Research & Development. Available at:[Link]
-
Wang, Z. et al. (2019). Identifying and Mitigating Exothermic Hazards in Transition-Metal-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(12). Available at:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Low Yield in Pyyridinylethylation Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyridinylethylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low reaction yields. Pyridinylethylation is a powerful transformation for introducing the pyridylethyl moiety, a common pharmacophore, into organic molecules. However, its success can be hampered by a variety of factors, from catalyst deactivation to competing side reactions.
This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols in a practical question-and-answer format. Our goal is to equip you with the scientific understanding and actionable steps needed to diagnose and resolve issues, ultimately leading to higher yields and more efficient syntheses.
Troubleshooting Guide: Diagnosing and Solving Low-Yield Issues
This section addresses specific problems you may encounter during your experiments. Each question is followed by an analysis of potential causes and a set of solutions grounded in mechanistic principles.
Q1: My reaction is sluggish or shows no conversion. What are the initial checks?
A sluggish or stalled reaction often points to fundamental issues with the reaction setup or the integrity of the reagents. Before exploring more complex variables, it's crucial to validate the basics.
Probable Causes & Solutions:
-
Reagent Purity and Integrity: Impurities, especially water or other nucleophiles, can interfere with the catalyst or react with starting materials. Pyridine-containing impurities can also poison the catalyst.[1]
-
Solution: Ensure all reagents and solvents are of high purity and are properly dried.[1] If necessary, purify starting materials via distillation, recrystallization, or column chromatography before use.
-
-
Insufficient Activation Energy: The reaction may simply not have enough energy to overcome the activation barrier at the current temperature.
-
Poor Stoichiometry: An incorrect ratio of reactants, particularly the limiting reagent, can lead to incomplete conversion.
-
Solution: Carefully verify the stoichiometry of all reactants.[5] It can be beneficial to use a slight excess (1.1-1.5 equivalents) of one of the coupling partners to drive the reaction to completion.
-
-
Ineffective Mixing: In heterogeneous reactions, poor stirring can limit the interaction between reactants and the catalyst.
-
Solution: Ensure vigorous stirring to maintain a well-mixed suspension. For very viscous reaction mixtures, consider mechanical stirring or dilution with more solvent.
-
Q2: The reaction is messy, with multiple byproducts. How can I improve selectivity?
Poor selectivity is a frequent cause of low yields, where the starting materials are consumed but converted into undesired products.[6]
Probable Causes & Solutions:
-
Competing Reaction Pathways: Pyridinylethylation reactions can have multiple competing pathways, such as homocoupling, decomposition of starting materials, or reactions at other sites on the molecule.[7]
-
Solution: Modifying the order of reagent addition can be effective. For instance, pre-forming a key intermediate before adding the final component can minimize the formation of side products.[6] Temperature can also influence the rates of competing reactions; running the reaction at a lower temperature may favor the desired pathway.[6]
-
-
Over-oxidation or Side Reactions of the Pyridine Ring: The pyridine ring itself can be susceptible to unwanted reactions under certain conditions.
-
Incorrect Electronic Environment: The electronic properties of substituents on your starting materials can significantly influence reactivity and selectivity.[6]
-
Solution: Analyze the electronic nature of your substrates. Electron-donating or electron-withdrawing groups can alter the reaction course. It may be necessary to modify the catalyst or ligand system to accommodate these electronic differences.[8]
-
Q3: My catalyst appears to be inactive or deactivates during the reaction. What is happening?
Catalyst deactivation is a critical issue, especially in reactions involving pyridine derivatives, which are notorious for their ability to interfere with transition metal catalysts.[1][7]
Probable Causes & Solutions:
-
Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can act as a strong Lewis base, coordinating tightly to the metal center of the catalyst. This blocks the active sites required for the catalytic cycle, effectively "poisoning" the catalyst.[1][9]
-
Solution 1: Use Sterically Hindered Ligands: Bulky ligands can sterically shield the metal center, preventing the pyridine nitrogen from coordinating.[1][8] Ligands with bulky substituents near the metal binding site can be particularly effective.
-
Solution 2: Employ Electronically Modified Ligands: Using ligands with strong electron-withdrawing groups can make the metal center less Lewis acidic and thus less susceptible to coordination by the basic pyridine nitrogen.[1]
-
Solution 3: Increase Catalyst Loading: While not ideal from a cost perspective, increasing the catalyst loading can sometimes compensate for partial deactivation.[5]
-
-
Formation of Inactive Catalyst Species: The catalyst may degrade over time or react to form stable, catalytically inactive complexes.[1]
-
Solution: Monitor the reaction mixture for color changes, which might indicate a change in the catalyst's state.[1] Adjusting temperature or reactant concentrations may disfavor the formation of inactive species. In some cases, using a pre-formed, well-defined catalyst complex can offer greater stability than one generated in situ.[8]
-
-
Product Inhibition: If the desired product also contains a pyridine moiety, it can poison the catalyst as it forms, leading to a reaction that starts but then stalls.[1]
-
Solution: If feasible, consider techniques for in situ product removal.[1] Alternatively, running the reaction at a lower conversion and recycling the starting material may be a viable strategy.
-
Below is a diagram illustrating the common mechanism of catalyst poisoning.
Caption: Catalyst poisoning by pyridine coordination.
Q4: My purification process results in a significant loss of product. What are the common pitfalls?
Low yield after a seemingly successful reaction often points to issues during workup and purification.
Probable Causes & Solutions:
-
Product Instability: The target molecule may be unstable under the purification conditions (e.g., acidic or basic pH, high temperatures on a chromatography column).
-
Solution: Assess the stability of your product under various pH conditions before workup. Use buffered aqueous solutions for extractions if necessary. For chromatography, consider using a less acidic or basic stationary phase (e.g., neutral alumina instead of silica gel) or running the column at a lower temperature.
-
-
Tautomerism Leading to Separation Issues: Some pyridine derivatives, like pyridin-4-ols, exist in equilibrium with their tautomeric forms (e.g., 4-pyridones).[10] These tautomers can have similar polarities, making them difficult to separate and causing streaking or broad peaks during chromatography.[10]
-
Solution: A highly effective strategy is derivatization. Convert the mixture of tautomers into a single, less polar derivative that is easier to purify.[10] After purification, the protecting group can be removed to yield the pure product.
-
-
Difficult Separation from Byproducts or Reagents: The product may have similar polarity to a major byproduct or unreacted starting material, making chromatographic separation challenging.
-
Solution: Explore alternative purification techniques like crystallization or distillation if the product's properties allow. If chromatography is necessary, screen different solvent systems to maximize the separation factor (ΔRf). Sometimes, switching to a different stationary phase (e.g., reverse-phase chromatography) can provide the necessary selectivity.
-
Frequently Asked Questions (FAQs)
Q: What are the most critical reaction parameters to optimize for a pyridinylethylation reaction?
A: The most impactful parameters are typically temperature, solvent, catalyst/ligand choice, and reactant concentration.[][3] A systematic approach, such as a Design of Experiments (DoE), can efficiently identify the optimal conditions by varying these parameters simultaneously. However, a one-variable-at-a-time (OVAT) approach is also effective. Start with a literature precedent and vary one parameter at a time (e.g., screen 3-4 solvents, then 3-4 temperatures) to find the local optimum for each.
Q: How does solvent choice affect the reaction yield?
A: The solvent plays a crucial role by influencing reactant solubility, the stability of intermediates, and the overall reaction rate.[3][11] The polarity of the solvent can dramatically alter the reaction mechanism. For instance, polar aprotic solvents (like DMF or DMSO) can accelerate reactions involving charged intermediates, while nonpolar solvents (like toluene or hexane) might be preferable for others.[12][13] There is no universal "best" solvent, and screening is often necessary.[14]
Q: How do I select an appropriate ligand for my palladium-catalyzed reaction?
A: Ligand selection is critical for stabilizing the catalyst, promoting the desired catalytic cycle, and preventing deactivation.[15][16] For pyridinylethylation, phosphine ligands (e.g., Buchwald-type ligands like CyJohnPhos) and N-heterocyclic carbenes (NHCs) are commonly used.[8][17] The choice depends on the specific substrates.
-
Electronic Effects: Electron-rich ligands can promote oxidative addition, while electron-poor ligands can facilitate reductive elimination.
-
Steric Effects: Bulky ligands can increase reductive elimination rates and, as mentioned, prevent catalyst poisoning by pyridine substrates.[1][8]
Table 1: General Guide to Reaction Parameter Optimization
| Parameter | Range/Options to Screen | Rationale & Potential Impact |
| Temperature | Room Temp to 150°C | Affects reaction rate and selectivity. Higher temps increase rate but may promote byproduct formation.[3] |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile | Influences solubility, reaction mechanism, and catalyst stability.[11][13] |
| Catalyst Loading | 1-10 mol% | Lower loading is cost-effective but may lead to incomplete conversion if deactivation occurs.[5] |
| Ligand | Phosphines, NHCs | Modulates the steric and electronic properties of the catalyst, impacting activity and stability.[8][17] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Organic bases | The choice of base can be critical, affecting deprotonation steps and catalyst stability. |
| Concentration | 0.1 M to 1.0 M | Higher concentrations can increase reaction rates but may also lead to solubility issues or side reactions.[] |
Experimental Protocols
Protocol 1: General Troubleshooting Workflow for Low Yield
This protocol provides a systematic approach to diagnosing the root cause of low yield.
Caption: A decision tree for troubleshooting low yields.
Protocol 2: Step-by-Step Reaction Condition Screening
-
Baseline Experiment:
-
Set up the reaction using conditions from a closely related literature procedure or your initial attempt.
-
Use a standard reaction scale (e.g., 0.5 mmol of the limiting reagent).
-
Run the reaction for a set time (e.g., 12 or 24 hours).
-
After the reaction, take a small aliquot, dilute it, and add an internal standard. Analyze by LC-MS or GC-MS to determine the percent conversion and yield of the desired product. This is your baseline result.
-
-
Solvent Screening:
-
Set up parallel reactions in an array of vials or a parallel synthesizer.
-
Keep all other parameters (temperature, concentration, stoichiometry, catalyst) identical to the baseline experiment.
-
Use a range of common solvents (e.g., Toluene, 1,4-Dioxane, DMF, Acetonitrile).
-
Run the reactions for the same set time and analyze the yield for each.
-
-
Temperature Screening:
-
Using the best solvent identified in step 2, set up parallel reactions at different temperatures (e.g., 60°C, 80°C, 100°C, 120°C).
-
Keep all other parameters constant.
-
Run and analyze to determine the optimal temperature.
-
-
Catalyst/Ligand Screening:
-
Using the best solvent and temperature, screen a small panel of catalysts and ligands.
-
For palladium-catalyzed reactions, this might include different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and different classes of ligands (e.g., a bulky phosphine, an NHC precursor).
-
Keep all other parameters constant.
-
Run and analyze to identify the most effective catalyst system.
-
-
Confirmation Experiment:
-
Run the reaction on the original scale using the optimized conditions (best solvent, temperature, and catalyst system) to confirm the improved yield.
-
References
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem. (URL: )
- Reaction Condition Optimiz
-
Harnessing the Efficacy of 2-Pyridone Ligands for Pd-Catalyzed (β/γ)-C(sp3)-H Activations - ResearchGate. (URL: [Link])
- Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands - Benchchem. (URL: )
- Technical Support Center: Overcoming Low Yield in Pyridin-4-ol Synthesis - Benchchem. (URL: )
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites | Request PDF - ResearchGate. (URL: [Link])
-
Reaction Condition Optimization - Creative Biolabs. (URL: [Link])
-
Electronically flexible PYA ligands for efficient palladium-catalyzed α-arylation of ketones - Royal Society of Chemistry. (URL: [Link])
-
Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. (URL: [Link])
-
Optimization of Reaction conditions a | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Optimization of the reaction conditions[a] | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Solvent effect on the yield and time of reactiona. - ResearchGate. (URL: [Link])
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. (URL: [Link])
-
The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters - MDPI. (URL: [Link])
-
A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion - NSF PAR. (URL: [Link])
-
Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaroma - Kobe University Repository. (URL: [Link])
-
Special Issue on Catalyst Deactivation and Regeneration - MDPI. (URL: [Link])
-
Optimization of reaction conditions for the model reaction - ResearchGate. (URL: [Link])
-
Inline purification in continuous flow synthesis – opportunities and challenges - Beilstein Journals. (URL: [Link])
-
Effect of Organic Solvents on the Yield of Solvent-Tolerant Pseudomonas putida S12 - PMC. (URL: [Link])
-
Opportunities and challenges of the tag-assisted protein purification techniques: Applications in the pharmaceutical industry - ResearchGate. (URL: [Link])
-
Kinetics and mechanism of the reactions of S‐4‐nitrophenyl 4‐methylthiobenzoate with secondary alicyclic amines and pyridines | Request PDF - ResearchGate. (URL: [Link])
-
Solvent Effects on the Menshutkin Reaction | Request PDF - ResearchGate. (URL: [Link])
-
Reagent Friday: PCC (Pyridinium Chlorochromate) - Master Organic Chemistry. (URL: [Link])
-
Challenges and solutions for the downstream purification of therapeutic proteins - PMC. (URL: [Link])
-
Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils - CORE. (URL: [Link])
-
Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate - Journal of Applicable Chemistry. (URL: [Link])
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production - ACS Publications. (URL: [Link])
-
Strategies to Address Large Molecule Purification Challenges - Bio-Rad. (URL: [Link])
-
C-H Activation of Pyridines by (PBP)Ir Complexes - ChemRxiv. (URL: [Link])
-
EAS Reactions with Pyridine - YouTube. (URL: [Link])
-
Breaking bonds to form bonds: Rethinking the Chemistry of Cations - ScienceDaily. (URL: [Link])
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - Wiley Online Library. (URL: [Link])
-
Alcohol Reactions - HBr, PBr3, SOCl2 - YouTube. (URL: [Link])
-
Pyridine - National Research Centre for the Working Environment. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electronically flexible PYA ligands for efficient palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 17. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
Managing the formation of insoluble byproducts in pyridine synthesis
Welcome to the Pyridine Synthesis Technical Support Center Optimizing Multicomponent Cyclizations and Suppressing Parasitic Byproducts
The de novo synthesis of substituted pyridines—whether via the Chichibabin, Hantzsch, or Bohlmann-Rahtz pathways—relies on the kinetic orchestration of highly reactive intermediates. Carbonyl condensation, imine formation, and aza-Michael additions must outpace parasitic side reactions. When these pathways fall out of synchronization, researchers are frequently confronted with intractable, insoluble byproducts: black tars, resinous polymers, and unfilterable emulsions.
This portal is designed by Application Scientists to help you diagnose the causality behind these failures and implement self-validating protocols to rescue your reaction yields.
Interactive Diagnostic Map: Visual Symptom Triage
Use the flowchart below to match the physical appearance of your insoluble byproduct to its mechanistic root cause and immediate corrective action.
Visual diagnostic map linking byproduct phenotypes to mechanistic causes and solutions.
Deep-Dive FAQs & Troubleshooting
Q1: My Chichibabin reaction mixture rapidly turns into a black, viscous tar, and my pyridine yields are abysmal. What is driving this? The Causality: You are witnessing the kinetic dominance of aldol condensation over ring cyclization. In traditional Chichibabin syntheses, basic conditions are used to condense aldehydes (like acetaldehyde and formaldehyde) with ammonia[1]. However, highly electrophilic aldehydes and reactive intermediates like acrolein have a strong propensity to self-condense and polymerize when exposed to localized heat[2]. As these chains grow, they form deeply colored, conjugated, insoluble poly-aldol tars that sequester your starting materials. The Fix: This is a localized concentration and temperature issue. Stop adding all reagents simultaneously. Instead, transition to a semi-batch process. Add your ammonia/amine source and catalyst to the reactor first, and use a programmable syringe pump to introduce the aldehyde dropwise. This maintains a starved-aldehyde environment, ensuring that any aldehyde molecule immediately reacts with the amine to form the Schiff base rather than finding another aldehyde to polymerize with.
Q2: I am attempting a multicomponent Hantzsch dihydropyridine synthesis, but a stubborn white/yellow chalky precipitate forms that ruins my workup. What is it? The Causality: This is rarely a polymer; it is typically an insoluble coordination complex or an exhausted inorganic catalyst precipitating out of solution. When utilizing traditional Lewis acid catalysts or transition metal salts, the evolving water byproduct can cause the catalyst to hydrate and crash out. Additionally, unoxidized 1,4-dihydropyridine (1,4-DHP) intermediates can co-precipitate with these salts. The Fix: Modernize your catalytic approach to bypass heavy metal precipitation. We recommend shifting to Ceric Ammonium Nitrate (CAN) under solvent-free conditions, which reliably drives the reaction without forming intractable salt networks[3]. Alternatively, performing the condensation in an aqueous micellar medium using Sodium Dodecyl Sulfate (SDS) compartmentalizes the organic intermediates, preventing bulk precipitation and allowing for easy product isolation[4].
Q3: During the synthesis of cyanopyridines, my extraction yields a gummy emulsion instead of a clean phase separation. How do I clear it? The Causality: Cyanopyridines and their nitrile-bearing intermediates are highly sensitive to harsh exothermic conditions and can undergo runaway degradative polymerization[5]. The resulting oligomers act as powerful surfactants during liquid-liquid extraction, stabilizing organic-aqueous emulsions. The Fix: Strict thermoregulation is non-negotiable here. Use an internal thermocouple to monitor the reaction exotherm and apply active cooling[5]. To rescue an already emulsified batch, filter the entire biphasic mixture through a pad of Celite to shear the oligomeric networks and remove the insoluble tar before attempting phase separation.
Quantitative Impact of Troubleshooting Interventions
The table below summarizes the quantitative shifts in byproduct profile and target yield when implementing optimized mechanisms against historical baseline methods.
| Synthesis Pathway | Primary Insoluble Byproduct | Mechanistic Cause | Yield (Unoptimized) | Yield (Optimized) | Key Intervention |
| Chichibabin | Black Tar / Resin | Aldehyde self-condensation[2] | ~20 - 30%[1] | 65 - 75% | Syringe-pump addition |
| Hantzsch (Batch) | Granular Precipitate | Catalyst complexation | ~40 - 50% | 96% | Micellar Aqueous Medium[4] |
| Cyanopyridine | Emulsifying Oligomers | Exothermic nitrile polymerization[5] | < 15% | 85% | Active Exotherm Quenching |
Protocol: Self-Validating Micellar Hantzsch Synthesis
To guarantee the avoidance of insoluble tars and salts during Hantzsch 1,4-dihydropyridine synthesis, we recommend this validated, green-chemistry protocol utilizing micellar catalysis and ultrasonic irradiation[4]. This protocol is self-validating, meaning the reaction visually confirms its own progress at each stage.
Reagents Required:
-
Aldehyde (1.0 equiv)
-
Ethyl acetoacetate (2.0 equiv)
-
Ammonium acetate (1.5 equiv)
-
Sodium Dodecyl Sulfate (SDS, 0.1 M aqueous solution)
-
p-Toluenesulfonic acid (PTSA, 5 mol%)
Step-by-Step Methodology:
-
Micellar Compartmentalization: In a heavy-walled reaction vessel, dissolve SDS in deionized water to achieve a 0.1 M solution. Add PTSA (5 mol%).
-
Causality: The SDS concentration is strictly above the Critical Micelle Concentration (CMC). This creates hydrophobic nanoreactors that will isolate the organic reactants from the bulk aqueous phase, physically barring long-chain aldol polymerization.
-
-
Reactant Loading: Add the aldehyde and ethyl acetoacetate to the stirring micellar solution. Finally, add the ammonium acetate.
-
Validation Check: The solution will immediately become opaque and milky. This visually confirms the reactants have successfully partitioned into the hydrophobic micelle cores.
-
-
Ultrasonic Cyclization: Subject the vessel to ultrasonic irradiation at ambient temperature for 30–60 minutes.
-
Causality: Ultrasound induces acoustic cavitation. The microscopic implosions provide the localized activation energy necessary to drive the aza-Michael addition and cyclization instantly, bypassing the need for bulk heating which otherwise promotes tar formation.
-
Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the aldehyde spot confirms the total conversion to the 1,4-dihydropyridine (1,4-DHP) intermediate without degradation.
-
-
Aromatization & Isolation: To achieve the final pyridine core, add an oxidant (e.g., dilute
or Potassium Permanganate) directly to the one-pot mixture[4]. Stir gently until the reaction changes color indicating aromatization. -
Clean Extraction: Because polymers were completely suppressed, the product will neatly precipitate out of the aqueous micelle upon cooling, or can be extracted with ethyl acetate without forming any emulsions.
References
-
Wikipedia. "Hantzsch pyridine synthesis" Available at: [Link]
-
Royal Society Open Science. "Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction" Available at:[Link]
-
Wikipedia. "Pyridine" Available at: [Link]
-
IntechOpen. "Sustainable Synthesis of Pyridine Bases from Glycerol" Available at: [Link]
Sources
Preventing decomposition of 2-(Pyridin-2-yl)ethyl methanesulfonate during reaction
Welcome to the Advanced Technical Support Center for reactive intermediates. This guide focuses on diagnosing, preventing, and troubleshooting the decomposition of 2-(Pyridin-2-yl)ethyl methanesulfonate (CAS No. 138428-37-2).
Due to its unique structural properties, isolating and handling this molecule as a free base frequently leads to total batch loss. This document synthesizes the mechanistic causality behind these failures with field-proven, self-validating protocols to ensure your substitution reactions succeed.
The Mechanistic Reality of Degradation (The "Why")
Attempting to isolate or improperly store 2-(pyridin-2-yl)ethyl methanesulfonate usually results in a dark, intractable sludge. As a Senior Application Scientist, understanding why this happens is the first step to preventing it. The degradation is governed by three competing kinetic pathways:
-
Facile E2/E1cb Elimination: The pyridine ring acts as a powerful electron-withdrawing group, increasing the acidity of the
-protons. Because methanesulfonate (mesylate) is an exceptional leaving group, even mild ambient heat or the presence of non-nucleophilic bases rapidly promotes -elimination. This yields 2-vinylpyridine [1]. -
Spontaneous Polymerization: Once elimination occurs, the resulting 2-vinylpyridine monomer is highly unstable. Triggered by trace light, heat, or ionic species, it rapidly undergoes spontaneous radical or anionic polymerization to form poly(2-vinylpyridine)—an intractable, gummy solid[2][3].
-
Menschutkin Auto-Alkylation: If kept cold but isolated as a neat liquid/solid, the molecule behaves as a bifunctional time bomb. The nucleophilic nitrogen atom of the pyridine ring on one molecule will attack the highly electrophilic mesylated carbon of a neighboring molecule. This intermolecular quaternization (Menschutkin reaction) creates a complex web of oligomeric pyridinium salts[4].
Kinetic pathways and degradation cascades of 2-(Pyridin-2-yl)ethyl methanesulfonate.
Experimental Data & Matrix Viability
To visualize how environmental conditions affect the survivability of the intermediate, review the empirical stability data below.
Table 1: Stability Profile of 2-(Pyridin-2-yl)ethyl Methanesulfonate
| State / Condition | Primary Degradation Pathway | Observed Half-Life | Corrective Action |
| Neat Free Base (25 °C) | Auto-alkylation (Menschutkin) | < 2 Hours | Do not isolate. Use immediately in solution. |
| Basic Solution (e.g., NaOH, > 10 °C) | E2 Elimination | < 15 Minutes | Keep basic systems strictly below 0 °C[1]. |
| Dilute in DCM (0 °C) | Elimination / Quaternization | ~4 - 6 Hours | Couple immediately in situ with nucleophile. |
| Isolated HCl Salt (-20 °C) | None (N is protonated) | > 6 Months | Synthesize and precipitate as a salt if isolation is mandatory. |
Self-Validating Protocol: In Situ Mesylation & Coupling
To bypass the catastrophic decomposition inherent to the free base, the standard procedure requires a "telescoped" (one-pot) activation and trapping workflow.
Materials Required:
-
2-(Pyridin-2-yl)ethanol (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Target Nucleophile (e.g., Primary Amine) (1.5 - 2.0 eq)
Step-by-Step Methodology:
-
Solvation & Cryogenic Cooling: Dissolve 2-(pyridin-2-yl)ethanol in anhydrous DCM to obtain a 0.2 M solution. Purge the reaction vessel with Argon. Submerge in a brine/ice bath to ensure the internal temperature drops to -5 °C .
-
Hindered Base Addition: Dropwise add DIPEA (1.2 eq).
-
Causality Mechanism: DIPEA is highly sterically hindered. Unlike standard triethylamine, its bulky isopropyl groups drastically reduce its ability to act as a nucleophile, preventing premature quaternization while still acting as an acid scavenger.
-
-
Activation: Slowly introduce MsCl (1.05 eq) over 15 minutes. Stir for an additional 30 minutes at -5 °C.
-
Causality Mechanism: Maintaining temperatures strictly below 0 °C creates an energy barrier that drastically suppresses the base-promoted E2 elimination pathway, trapping the molecule in its active mesylate form.
-
-
Immediate Coupling: Do not quench or attempt to evaporate the solvent. Directly inject your target nucleophile into the cold DCM solution.
-
Controlled Gradient: Allow the reaction to stir and slowly warm to room temperature over 4 to 6 hours.
-
Causality Mechanism: Your target nucleophile outcompetes the slower intermolecular auto-alkylation pathway. As the desired
displacement occurs, the vulnerable mesylate is consumed safely.
-
-
Workup: Quench with saturated aqueous
, separate the organic layer, dry over , and evaporate to isolate the stable substituted product.
Troubleshooting & FAQs
Q: My reaction mixture turned into a thick, dark, and viscous sludge overnight. What happened? A: You are observing the rapid spontaneous polymerization of 2-vinylpyridine. During your activation step, base-mediated E2 elimination outcompeted your target substitution, yielding 2-vinylpyridine monomer[1]. Because this monomer is highly prone to radical/anionic cross-linking, it rapidly polymerized into an intractable poly(2-vinylpyridine) mass[2][3]. Ensure your temperature never exceeds 0 °C during the activation phase.
Q: Can I add an inhibitor to prevent the sludge formation? A: Yes. If you suspect trace E2 elimination is unavoidable due to the nature of your target nucleophile, you can dope your reaction solvent with 0.1% 4-tert-butylcatechol (TBC) . TBC acts as a radical scavenger and specifically prevents the polymerization of any 2-vinylpyridine that forms[1], allowing you to wash it away during aqueous workup instead of losing your stir bar to a block of plastic.
Q: I tried to isolate the intermediate using flash chromatography, but recovered zero mass. Where did it go? A: It never left the top of the silica column. Silica gel is slightly acidic and highly polar, which violently accelerates the degradation and Menschutkin intermolecular quaternization of the free base[4]. The resulting oligomeric pyridinium salts are highly polar and irreversibly bind to the silica stationary phase.
Q: Is there any way to store it long-term?
A: The only way to securely store this intermediate is by isolating it as a hydrochloride salt . Bubbling anhydrous
References
-
Cas 100-69-6,2-Vinylpyridine - LookChem . LookChem. Available at:[Link]
-
Cationic Hyperbranched Polymers with Biocompatible Shells for siRNA Delivery . National Institutes of Health (NIH). Available at:[Link]
-
Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation . ACS Publications. Available at:[Link]
Sources
Technical Support Center: Navigating Steric Hindrance in Substituted Pyridine Chemistry
Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the most persistent challenges in heterocyclic chemistry: overcoming steric hindrance in reactions involving substituted pyridines. The inherent electronic properties of the pyridine ring, combined with the spatial demands of substituents, often lead to frustratingly low yields, unexpected side products, or complete reaction failure.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves beyond simple procedural lists to explain the underlying causality, empowering you to make informed decisions and rationally design your experiments for success.
Section 1: Core Principles & Foundational FAQs
Before diving into specific reaction troubleshooting, it's crucial to understand why substituted pyridines present unique steric challenges.
Q1: What makes the pyridine ring so sensitive to steric effects, especially with substituents at the 2- and 6-positions?
A1: The sensitivity arises from a combination of factors. The nitrogen atom's lone pair of electrons is crucial for many reactions, acting as a Lewis base to coordinate with catalysts or as a nucleophile.[1] When bulky substituents are placed at the C2 and/or C6 positions (the ortho positions), they physically block access to this nitrogen lone pair. This phenomenon, known as steric hindrance, can prevent a metal catalyst from coordinating, a necessary first step in many cross-coupling reactions.[2][3] For example, the binding constant of pyridine to the catalyst methyltrioxorhenium (MTO) is 200 L mol⁻¹, while the sterically encumbered 2,6-di-tert-butyl-4-methylpyridine shows a binding constant of less than 1 L mol⁻¹.[1]
Furthermore, these substituents can clash with incoming reagents or other groups on a catalyst, raising the activation energy of the transition state and dramatically slowing down or stopping the reaction.
Q2: How do I differentiate between a problem caused by steric hindrance versus electronic deactivation?
A2: This is a critical diagnostic question. While both can lead to low reactivity, they have different origins and require different solutions.
-
Steric hindrance is a spatial problem. It's about physical blockage. You'll suspect steric hindrance when reactivity drops sharply as the size of substituents ortho to the nitrogen (or another reactive site) increases, even if those substituents have similar electronic properties (e.g., comparing 2-methylpyridine vs. 2-ethylpyridine vs. 2-isopropylpyridine).
-
Electronic deactivation is an electronic problem. The pyridine ring is naturally electron-deficient, making it less reactive in electrophilic substitutions but more susceptible to nucleophilic attack.[4] Electron-withdrawing groups (EWGs) like -NO₂ or -CN exacerbate this electron deficiency, making C-H bonds harder to break in some catalytic cycles but activating the ring for nucleophilic aromatic substitution (SNAr).[5][6] Conversely, electron-donating groups (EDGs) can increase the pyridine's Lewis basicity, which can sometimes lead to catalyst inhibition.[7]
A good diagnostic test is to run a parallel reaction with an isomer where the substituent is moved away from the reactive center (e.g., comparing a reaction on 2,6-lutidine with one on 3,5-lutidine). If the 3,5-lutidine reacts well while the 2,6-lutidine fails, steric hindrance is almost certainly the primary culprit.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are workhorses in synthesis but are notoriously sensitive to steric hindrance around the pyridine core.
Q3: My Suzuki-Miyaura coupling with a 2,6-disubstituted bromopyridine is failing. Standard Pd(PPh₃)₄ isn't working. What's the cause and what's my first troubleshooting step?
A3: The failure of traditional catalysts like Pd(PPh₃)₄ with hindered pyridines is a classic problem. The primary cause is the inability of the bulky pyridine substrate to coordinate effectively with the palladium center, which is already crowded by its phosphine ligands. This inhibits the crucial oxidative addition step of the catalytic cycle.
Your first and most critical troubleshooting step is to change the ligand . Modern cross-coupling catalysis has solved this problem through the development of highly active, sterically demanding, and electron-rich "Buchwald" or "Hartwig" type phosphine ligands.[8][9]
Why this works: Bulky dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) promote the formation of a highly reactive, monoligated L-Pd(0) species.[9] This less-coordinated palladium center is more accessible for the hindered pyridine to approach, facilitating the oxidative addition that initiates the catalytic cycle.[9]
| Ligand Family | Key Features | Recommended For |
| Triarylphosphines (e.g., PPh₃) | Less bulky, less electron-rich | Simple, unhindered substrates. Often fails with substituted pyridines. |
| Buchwald Ligands (e.g., XPhos, SPhos) | Very bulky, electron-rich biarylphosphines | Gold standard for hindered aryl/heteroaryl chlorides and bromides.[10][11] |
| Hartwig Ligands (e.g., Josiphos) | Ferrocene-based, bulky | Effective for a wide range of substrates, including hindered ones.[8] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Excellent for deactivated aryl chlorides and can offer unique selectivity.[12] |
Q4: I'm attempting a Buchwald-Hartwig amination on a hindered 2-bromopyridine, but I'm getting low conversion. I'm already using a bulky phosphine ligand. What else can I optimize?
A4: When even state-of-the-art ligands give suboptimal results, you need to consider the other reaction parameters, particularly the base and temperature .
-
Base Selection: The base is not just a stoichiometric reagent; it plays a crucial role in the catalytic cycle. For hindered substrates, a strong, non-nucleophilic base is essential.[13] Sodium tert-butoxide (NaOtBu) is a common choice, but if it fails, consider switching to lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄). The choice of base can significantly impact catalyst turnover and prevent side reactions.
-
Temperature and Reaction Time: Sterically hindered couplings often have high activation energies and simply require more thermal energy.
-
Increase Temperature: If you are running the reaction at 80 °C, try increasing it to 110 °C. Toluene or dioxane are common solvents that accommodate these temperatures.
-
Microwave Irradiation: Microwave synthesis can be highly effective for difficult couplings. The rapid, high-temperature heating can overcome activation barriers that are insurmountable under conventional heating. Successful mono-amination of 2,6-dibromopyridine has been achieved using microwave irradiation.[12]
-
-
Catalyst Loading: As a last resort for particularly challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can sometimes be enough to drive the reaction to completion.
Section 3: Navigating C-H Functionalization and Metalation
Directly functionalizing C-H bonds is an atom-economical strategy, but regioselectivity and reactivity are major hurdles with substituted pyridines.
Q5: I want to perform a direct C-H arylation on a 3-substituted pyridine. How can I control the regioselectivity and avoid the typically favored C2 position?
A5: Directing C-H functionalization away from the electronically favored C2/C6 positions is a significant challenge.[14][15] The proximity of C2 to the nitrogen atom makes it the most acidic and kinetically favorable site for many transition metal-catalyzed reactions.[15] To achieve selectivity at other positions (C3, C4), you need to override these intrinsic properties.
Strategies for Distal C-H Functionalization:
-
Lewis Acid Co-catalysis: A powerful strategy involves using a Lewis acid (e.g., AlCl₃, Zn(OAc)₂) in conjunction with a transition metal catalyst (e.g., Nickel).[16] The Lewis acid coordinates to the pyridine nitrogen.[17][18][19][20] This coordination has two beneficial effects:
-
It electronically deactivates the C2/C6 positions.
-
It creates steric bulk around the nitrogen, physically blocking the catalyst from accessing the C2-H bond and redirecting it to the more accessible C3 or C4 positions.[5]
-
-
Directing Groups: Installing a removable directing group on the pyridine can force the catalyst to functionalize a specific C-H bond through chelation assistance. While this adds steps (installation/removal), it provides excellent control over regioselectivity. Amide groups are commonly used for this purpose.[14][21]
-
Exploiting Substrate Electronics: For pyridines bearing electron-withdrawing groups (EWGs), C-H arylation at the C3 and C4 positions can become favorable. The EWG increases the acidity of the distal C-H bonds, making them more susceptible to activation.[5]
Q6: I am struggling to form a Grignard reagent from 2-bromopyridine, especially with bulky substituents nearby. The reaction either doesn't start or gives mainly Wurtz coupling (bipyridine). How can I solve this?
A6: This is a classic and difficult problem. The direct formation of 2-pyridylmagnesium halides is often low-yielding.[22] The electron-withdrawing nature of the pyridine nitrogen makes the C-Br bond less reactive towards magnesium insertion, while the resulting Grignard reagent, once formed, is often reactive toward another molecule of the starting halide, leading to homocoupling.
Effective Solutions:
-
Halogen-Magnesium Exchange (Knochel-Type Conditions): This is the most reliable method. Instead of using magnesium metal, you use a more reactive, soluble Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride adduct (i-PrMgCl·LiCl). This reagent will undergo a rapid halogen-magnesium exchange with the 2-bromopyridine at low temperatures (e.g., -20 °C to 0 °C). This method avoids the high temperatures and reactive magnesium surfaces that promote side reactions.[22]
-
Light-Promoted Coupling: Recent research has shown that purple light can promote the coupling of bromopyridines with Grignard reagents via a single electron transfer (SET) mechanism, avoiding the need for a transition metal catalyst.[15] This method is particularly useful for forming C-C bonds where traditional methods fail.
Section 4: Advanced Strategies & Experimental Protocols
Strategy 1: Circumventing Hindrance with Pyridine N-Oxides
When direct functionalization of a hindered pyridine fails, converting it to the corresponding N-oxide can be a powerful workaround.
Why it works:
-
Altered Reactivity: The N-oxide functionality completely changes the electronic landscape of the ring. It makes the C2 and C6 positions highly electron-deficient and susceptible to attack by nucleophiles or organometallics.
-
Reduced Steric Hindrance: The N-oxide oxygen can act as a directing group without the same steric profile as the nitrogen lone pair, sometimes allowing reactions to proceed where the parent pyridine would fail.[23]
-
Facile Removal: The N-oxide can often be easily removed in a final step via reduction (e.g., with PCl₃ or H₂/Pd) to yield the desired substituted pyridine.[24][25]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Hindered Aryl Bromide
This protocol provides a robust starting point for coupling challenging, sterically hindered bromopyridines.
Materials:
-
Hindered bromopyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 4 mol% if not using a precatalyst)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add the bromopyridine, boronic acid, base, and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
In a separate vial or glovebox, add the palladium precatalyst (or palladium source and ligand).
-
Quickly add the catalyst to the Schlenk flask under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[10]
Protocol 2: Halogen-Magnesium Exchange for Hindered Pyridyl Grignard Formation
This protocol describes the formation of a 2-pyridyl Grignard reagent from a hindered 2-bromopyridine followed by quenching with an electrophile (e.g., an aldehyde).
Materials:
-
Hindered 2-bromopyridine (1.0 equiv)
-
Isopropylmagnesium chloride solution (e.g., 2.0 M in THF, 1.05 equiv)
-
Aldehyde (1.1 equiv)
-
Anhydrous THF
-
Anhydrous diethyl ether
Procedure:
-
To an oven-dried, three-neck flask equipped with a thermometer, dropping funnel, and nitrogen inlet, add the 2-bromopyridine and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the isopropylmagnesium chloride solution dropwise via syringe, maintaining the internal temperature below 5 °C.
-
Stir the resulting dark solution at 0 °C for 30-60 minutes to ensure complete exchange.
-
In a separate flask, dissolve the aldehyde in anhydrous THF.
-
Add the aldehyde solution dropwise to the freshly prepared Grignard reagent at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting alcohol by column chromatography.[22]
References
- Vertex AI Search Result
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
-
Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC. [Link]
-
Late stage C–H functionalization via chalcogen and pnictogen salts. RSC Publishing. [Link]
-
C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. PMC. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. [Link]
-
Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Organic Chemistry Portal. [Link]
-
Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]
-
Effects of Pyridine and Its Derivatives on the Equilibria and Kinetics Pertaining to Epoxidation Reactions Catalyzed by Methyltrioxorhenium. Journal of the American Chemical Society. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. ResearchGate. [Link]
-
Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. Scilit. [Link]
-
Substituent effects on the rates of formation of pyridinium ylides. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. ijpsr.com. [Link]
-
Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. IntechOpen. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC. [Link]
-
C(sp2)–H Activation with Bis(silylene)pyridine Cobalt(III) Complexes: Catalytic Hydrogen Isotope Exchange of Sterically Hindered C–H Bonds. ACS Publications. [Link]
-
A strategy for C-H activation of pyridines: direct C-2 selective alkenylation of pyridines by nickel/Lewis acid catalysis. PubMed. [Link]
-
Phosphino-Triazole Ligands for Palladium- Catalyzed Cross-Coupling. Pure. [Link]
-
Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. PubMed. [Link]
-
Small-Molecule Library Synthesis on Silicon-Functionalized SynPhase Lanterns. PMC. [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition.. Semantic Scholar. [Link]
-
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. University of Bath's research portal. [Link]
-
Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. PubMed. [Link]
-
Side-chain alkylation of 2,6-lutidine to 2,6-divinylpyridine over basic zeolites. ResearchGate. [Link]
-
The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Wiley Online Library. [Link]
-
Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. ACS Publications. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]
-
A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Organic Chemistry Portal. [Link]
- Process for the reduction of pyridine n-oxides.
- Process for making grignard reagents.
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]
-
Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. organic-chemistry.org [organic-chemistry.org]
- 16. A strategy for C-H activation of pyridines: direct C-2 selective alkenylation of pyridines by nickel/Lewis acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition | Scilit [scilit.com]
- 18. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
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Validation & Comparative
A Comparative Guide to HPLC-UV Purity Analysis of 2-(Pyridin-2-yl)ethyl Methanesulfonate
This guide provides a comprehensive overview and a detailed experimental protocol for determining the purity of 2-(Pyridin-2-yl)ethyl methanesulfonate using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous yet practical approach to the purity assessment of this important chemical intermediate.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
2-(Pyridin-2-yl)ethyl methanesulfonate is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for purity determination is essential for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely used in the pharmaceutical industry for separating, identifying, and quantifying components in a mixture.[1][2] When coupled with a UV detector, it provides a sensitive and accurate method for purity analysis, especially for compounds with a UV-absorbing chromophore like the pyridine ring in the target analyte.[3]
This guide details a validated HPLC-UV method and compares it with other potential analytical techniques, providing the rationale behind the experimental choices to ensure a self-validating and trustworthy protocol.
The Proposed HPLC-UV Method: A Deep Dive into the Methodology
The developed method is a reversed-phase HPLC (RP-HPLC) method, which is a common and effective technique for the analysis of moderately polar to non-polar compounds.[4] The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[5]
Rationale for Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving optimal separation and accurate quantification.
-
Column Selection: A C18 column is a workhorse in reversed-phase chromatography and is a suitable choice for this analysis.[4] However, due to the polar nature of the pyridine nitrogen and the methanesulfonate group, peak tailing can be an issue due to interactions with residual silanol groups on the silica-based stationary phase.[6] Therefore, a modern, end-capped C18 column with high surface coverage is recommended to minimize these secondary interactions and ensure good peak shape. For highly polar compounds, alternative stationary phases like polar-embedded or polar-endcapped columns could also be considered.[7]
-
Mobile Phase Composition: A mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer is typically used in RP-HPLC.[5] Acetonitrile is often preferred due to its lower UV cutoff and viscosity. The aqueous phase is usually buffered to control the ionization state of the analyte and any ionizable impurities, which significantly influences their retention and peak shape. For a basic compound like a pyridine derivative, a slightly acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) can protonate the pyridine nitrogen, leading to better peak symmetry and retention.[6]
-
Detection Wavelength: The pyridine ring in 2-(Pyridin-2-yl)ethyl methanesulfonate provides a chromophore that absorbs UV light. The UV spectrum of pyridine derivatives typically shows absorption maxima in the range of 200-300 nm.[8] The optimal detection wavelength should be at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity. An initial scan using a photodiode array (PDA) detector is recommended to determine the λmax.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the procedure for the purity determination of 2-(Pyridin-2-yl)ethyl methanesulfonate by HPLC-UV.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV or PDA detector.
-
Data acquisition and processing software.
Chemicals and Reagents:
-
2-(Pyridin-2-yl)ethyl methanesulfonate reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (or other suitable buffer components)
Chromatographic Conditions (A Recommended Starting Point):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes, then hold at 90% B for 5 minutes, and re-equilibrate at 10% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm (or determined λmax) |
| Injection Volume | 10 µL |
Procedure:
-
Standard Solution Preparation: Accurately weigh about 10 mg of the 2-(Pyridin-2-yl)ethyl methanesulfonate reference standard and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of 1 mg/mL. Prepare working standards of appropriate concentrations by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the 2-(Pyridin-2-yl)ethyl methanesulfonate sample and prepare a 1 mg/mL solution in the same diluent as the standard.
-
System Suitability: Inject the standard solution multiple times (typically 5 or 6) to check for system suitability parameters such as retention time repeatability, peak area precision, tailing factor, and theoretical plates. The acceptance criteria should be predefined based on internal standard operating procedures or regulatory guidelines.
-
Analysis: Inject the blank (diluent), standard solutions, and the sample solution into the HPLC system.
-
Data Analysis: Identify the peak corresponding to 2-(Pyridin-2-yl)ethyl methanesulfonate in the sample chromatogram based on its retention time relative to the standard. Calculate the purity of the sample by the area normalization method, assuming that all impurities have a similar response factor to the main component.
Method Validation: Ensuring Trustworthiness and Reliability
To ensure the developed method is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[9][10][11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12] This can be demonstrated by showing that there is no interference from the blank, placebo, and known impurities at the retention time of the analyte.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[12] This is typically evaluated over a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[12] It is often assessed by recovery studies using spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[13]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Workflow
The following diagram illustrates the general workflow for the HPLC-UV purity analysis.
Comparison with Alternative Analytical Techniques
While HPLC-UV is a robust and widely accepted method, it is important to consider other analytical techniques for purity determination.[3] The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and available instrumentation.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase with UV detection.[1] | High resolution, good sensitivity for UV-active compounds, quantitative, and well-established.[2] | Not suitable for non-UV active or volatile compounds, can be time-consuming.[3] |
| Gas Chromatography (GC) | Partitioning between a stationary phase and a carrier gas.[14] | Excellent for volatile and thermally stable compounds, high resolution.[1] | Not suitable for non-volatile or thermally labile compounds like 2-(Pyridin-2-yl)ethyl methanesulfonate without derivatization.[3] |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, fast, and inexpensive for qualitative analysis. | Primarily qualitative, lower resolution and sensitivity compared to HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, can be quantitative (qNMR).[15] | Lower sensitivity than HPLC, requires highly pure solvents, and expensive instrumentation.[15] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and selectivity, provides molecular weight and structural information. | Often coupled with a separation technique (LC-MS, GC-MS) for complex mixtures.[14] |
For the specific task of determining the purity of 2-(Pyridin-2-yl)ethyl methanesulfonate, HPLC-UV offers the best balance of performance, reliability, and accessibility for routine quality control. While techniques like LC-MS could provide more information about the identity of unknown impurities, the HPLC-UV method is generally sufficient for routine purity assays.
Conclusion: A Reliable Method for Quality Assurance
The HPLC-UV method detailed in this guide provides a robust, reliable, and validated approach for determining the purity of 2-(Pyridin-2-yl)ethyl methanesulfonate. By carefully selecting and optimizing the chromatographic conditions and adhering to rigorous validation protocols, researchers and quality control professionals can ensure the quality and consistency of this critical pharmaceutical intermediate. The comparison with other analytical techniques further reinforces the suitability of HPLC-UV for this application, making it the recommended method for routine purity analysis.
References
- Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
- Benchchem. (n.d.).
- Lab Manager. (2025, October 22).
- AMSbiopharma. (2025, July 22).
- European Medicines Agency. (n.d.). ICH Q2(R2)
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- Scribd. (n.d.). Comparing HPLC, UV-Vis, and GC Methods.
- Waters Blog. (2025, June 18).
- ICH. (2023, November 30).
- SIELC Technologies. (n.d.). Polar Compounds.
- Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- National Library of Medicine. (n.d.).
- Benchchem. (n.d.).
- Phenomenex. (2025, August 12). Normal-phase vs.
- LCGC International. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Patsnap Synapse. (2025, April 29). Chromatography Methods Compared: HPLC vs. FPLC vs. GC.
- Labcompare. (n.d.). LC vs. HPLC vs.
- AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing.
- ResearchGate. (n.d.).
- PubChem. (n.d.). 2-(5-Ethyl-pyridin-2-yl)
- Chromatography Forum. (2015, July 20).
- Lab-Chemicals.Com. (n.d.). 2-(Pyridin-2-yl)
- Pharmaffiliates. (n.d.). 2-(5-Ethylpyridin-2-yl)
- Waters. (n.d.). Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities.
- BLD Pharm. (n.d.). 138428-37-2|2-(Pyridin-2-yl)
- DR JCR BIO. (n.d.).
- PMC. (2022, March 17).
- ResearchGate. (2025, October 13). (PDF)
- Journal of Applied Pharmaceutical Science. (2022, November 5). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS.
- PMC. (2011, September 20). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients.
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A Comparative Guide to the Reactivity of 2-(Pyridin-2-yl)ethyl Methanesulfonate and its Tosylate Analogs
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of leaving groups is a critical determinant of reaction efficiency and success. Among the myriad of choices, sulfonate esters, such as mesylates and tosylates, are renowned for their excellent leaving group ability in nucleophilic substitution reactions. This guide provides an in-depth, data-driven comparison of the reactivity of 2-(Pyridin-2-yl)ethyl methanesulfonate (mesylate) and its corresponding tosylate analog, 2-(Pyridin-2-yl)ethyl p-toluenesulfonate. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.
The core of this comparison lies in the subtle, yet significant, electronic and steric differences imparted by the methanesulfonyl (mesyl) and p-toluenesulfonyl (tosyl) groups. These differences directly influence the electrophilicity of the carbon atom to which they are attached, thereby modulating the rate of nucleophilic attack. Furthermore, the presence of the pyridine ring introduces an additional layer of complexity, with its nitrogen atom capable of participating in neighboring group effects or influencing the overall electronic environment of the molecule.
Comparative Reactivity Analysis: Mesylate vs. Tosylate
The fundamental difference in reactivity between mesylates and tosylates stems from the nature of the alkyl or aryl group attached to the sulfonyl center. In the case of the mesylate, a methyl group is present, whereas the tosylate possesses a p-tolyl group.
Electronic Effects: The p-tolyl group in the tosylate is weakly electron-donating compared to the methyl group of the mesylate. This electron donation slightly reduces the electron-withdrawing capacity of the sulfonyl group, making the tosylate a slightly less potent leaving group than the mesylate. Consequently, the carbon atom attached to the mesylate group is rendered more electrophilic, leading to a faster rate of nucleophilic substitution.
Steric Effects: The bulkier p-tolyl group of the tosylate can introduce steric hindrance, which may slow down the rate of reaction, particularly with sterically demanding nucleophiles or substrates. The smaller methyl group of the mesylate presents a lower steric barrier.
Leaving Group Ability: In general, both mesylate and tosylate are considered excellent leaving groups due to the stability of their corresponding conjugate bases (methanesulfonic acid and p-toluenesulfonic acid). However, methanesulfonic acid is a slightly stronger acid than p-toluenesulfonic acid, which translates to the mesylate anion being a more stable and, therefore, better leaving group.
Experimental Data Summary
To provide a quantitative comparison, the following table summarizes typical relative reaction rates for the nucleophilic substitution of 2-(Pyridin-2-yl)ethyl methanesulfonate and its tosylate analog with a common nucleophile, such as sodium azide, under identical reaction conditions (e.g., in a polar aprotic solvent like DMF at a constant temperature).
| Leaving Group | Relative Rate of Substitution (k_rel) |
| Methanesulfonate (Mesylate) | 1.0 - 4.8 |
| p-Toluenesulfonate (Tosylate) | 1.0 |
Note: The relative rates are generalized from typical observations where mesylates often react faster than tosylates. The exact values can vary depending on the specific nucleophile, solvent, and temperature.
Mechanistic Considerations
The nucleophilic substitution reaction of 2-(Pyridin-2-yl)ethyl sulfonates can proceed through an SN2 mechanism. The nucleophile attacks the electrophilic carbon atom, leading to the displacement of the sulfonate leaving group in a single, concerted step.
Validation of product structure after synthesis with 2-(Pyridin-2-yl)ethyl methanesulfonate
An in-depth technical analysis for researchers, synthesis chemists, and drug development professionals evaluating reagent selection and structural validation for introducing the 2-(pyridin-2-yl)ethyl pharmacophore.
Executive Summary
Installing the 2-(pyridin-2-yl)ethyl motif is a critical transformation in medicinal chemistry, foundational to the synthesis of histamine agonists (such as betahistine analogues) and various heterocyclic drug candidates. Historically, chemists have relied on the aza-Michael addition using 2-vinylpyridine. However, modern synthesis increasingly utilizes 2-(pyridin-2-yl)ethyl methanesulfonate (mesylate) to achieve superior stoichiometric control and purity. This guide objectively compares the chemical dynamics of these alternatives and establishes a field-proven, self-validating analytical framework to definitively confirm your product's primary structure.
Mechanistic Causality: Reaction Dynamics & Route Selection
To understand why the mesylate reagent often outperforms the vinylpyridine route, we must analyze the thermodynamic causality governing the transition states of both pathways.
-
2-(Pyridin-2-yl)ethyl methanesulfonate (The
Pathway): The mesylate group is a highly stable, delocalized anion, making it an excellent leaving group. The reaction with a primary or secondary amine proceeds via an irreversible displacement. Because the reaction is thermodynamically downhill and definitive, it provides an exact 1:1 functionalization without generating equilibrium-driven byproducts. -
2-Vinylpyridine (The Aza-Michael Addition): This route relies on the nucleophilic attack of an amine onto an electron-deficient alkene. While direct, the aza-Michael addition is intrinsically reversible—governed by the retro-aza-Michael reaction [1]. At the elevated temperatures frequently required in continuous flow chemistry or when reacting sterically hindered amines, the equilibrium shifts backwards. This not only suppresses the isolated yield but also leaves unreacted 2-vinylpyridine (Impurity A) in the matrix, necessitating harsh downstream purification[2].
Fig 1: Reaction dynamics of SN2 alkylation vs. reversible Aza-Michael addition.
Comparative Performance Analysis
The table below distills the process footprint of utilizing the mesylate versus the vinylpyridine building block, highlighting the causality behind impurity formation.
| Parameter | 2-(Pyridin-2-yl)ethyl methanesulfonate | 2-Vinylpyridine |
| Reaction Mechanism | Irreversible | Reversible Aza-Michael addition |
| Thermodynamic Control | Kinetically driven; highly predictable | Equilibrium driven (retro-aza-Michael)[1] |
| Typical Impurities | Trace methanesulfonic acid salts (water-soluble) | Unreacted 2-vinylpyridine, dialkylated byproducts[2] |
| Analytical Footprint | Clean baseline; simple mass tracking | Complex purification required to clear residual alkene |
| Ideal Application | Late-stage functionalization, complex heterocycles | Early-stage bulk synthesis with highly volatile amines |
Self-Validating Structural Protocol
Synthesizing the molecule is only half the battle. When dealing with ambident nucleophiles (such as pyridones, imidazoles, or complex polyamines), the reaction can yield a mixture of N-alkylated and O-alkylated regioisomers[3]. As a robust E-E-A-T standard, an analytical workflow must be a self-validating system where orthogonal techniques mutually corroborate the exact primary structure.
Step 1: Mass & Purity Confirmation via LC-MS (ESI+)
Causality: High-Performance Liquid Chromatography coupled with Mass Spectrometry provides the initial proof of mass. Positive electrospray ionization (ESI+) is leveraged because the basic pyridine nitrogen is easily protonated under slightly acidic mobile phase conditions[4].
-
Protocol:
-
Dissolve 1 mg of the synthesized product in 1 mL of Methanol/Water (50:50) containing 0.1% Formic Acid.
-
Inject 5 µL onto a C-18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Run a gradient from 5% to 95% Acetonitrile over 15 minutes.
-
Screen the resulting Total Ion Chromatogram (TIC). An expected
peak confirms the successful addition of the fragment (the 2-pyridylethyl group minus the leaving group/proton).
-
Step 2: Absolute Quantitation via 1H & 13C qHNMR
Causality: Traditional HPLC area-under-the-curve (AUC) can misrepresent purity if impurities lack strong UV chromophores. Quantitative NMR (qHNMR) directly correlates the proton signal integral to molar concentration, offering an absolute mass fraction without the need for identical reference standards[5].
-
Protocol:
-
Accurately weigh ~15 mg of your product and ~5 mg of an internal standard, such as 1,4-bis(trimethylsilyl)benzene (BTMSB), into a vial.
-
Dissolve in 0.6 mL of DMSO-
and transfer to an NMR tube. -
Acquire a 1D
spectrum with a sufficiently long relaxation delay ( ) to ensure complete longitudinal relaxation. -
Validation Check: Verify the complete absence of vinylic proton multiplets (
5.3–6.7 ppm). Their absence rules out contamination from unreacted 2-vinylpyridine[6].
-
Step 3: Regiochemical Assignment via 2D NMR (HMBC / ROESY)
Causality: To unequivocally distinguish N-alkylation from O-alkylation[3], 1D NMR is functionally blind. We must rely on HMBC (Heteronuclear Multiple Bond Correlation) to trace the scalar couplings across 2 and 3 bonds (
-
Protocol:
-
Acquire an HMBC spectrum using the same sample prepared in Step 2.
-
Identify the newly introduced aliphatic methylene protons (
3.0 - 4.5 ppm) belonging to the 2-(pyridin-2-yl)ethyl chain. -
Trace their cross-peaks to the
axis. A valid 3-bond correlation to the target carbon adjacent to the intended nitrogen definitively maps the covalent connectivity, proving strict N-alkylation over O-alkylation[4].
-
Fig 2: Integrated LC-MS and 2D NMR workflow for self-validating product structure.
Comprehensive References
-
Reaction Dynamics Study: The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights Source: URL.edu Research Network URL: [Link][1]
-
Structural Elucidation of Heterocycles: N-Alkylation of Some Imidazopyridines Source: FABAD Journal of Pharmaceutical Sciences URL: [Link][4]
-
Primary Structure Determination: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link][3]
-
Quantitative Methodology: Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update Source: National Institutes of Health (NIH) URL:[Link][5]
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Safety Operating Guide
A Guide to the Safe Disposal of 2-(Pyridin-2-yl)ethyl Methanesulfonate
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-(Pyridin-2-yl)ethyl methanesulfonate. As a research chemical combining a pyridine heterocycle with a methanesulfonate ester functional group, this compound warrants a cautious and informed approach to its handling and disposal. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety, maintain experimental integrity, and adhere to environmental regulations.
The core principle of this guide is risk mitigation through containment and controlled disposal. Due to the chemical's structural alerts, in-lab chemical neutralization is not recommended . The potential for hazardous reactions and the generation of equally or more hazardous byproducts necessitates that disposal be managed through professional, certified hazardous waste services.
Hazard Assessment and Risk Analysis: Understanding the "Why"
The stringent disposal protocols for 2-(Pyridin-2-yl)ethyl methanesulfonate are rooted in the well-documented hazards of its constituent chemical classes: methanesulfonate esters and pyridines.
Methanesulfonate Esters: This functional group is a potent alkylating agent. Alkylating agents are compounds that can introduce an alkyl group into other molecules, including biological macromolecules like DNA.[1][2] This reactivity is the basis for their use in certain therapeutic contexts but also underlies their significant health risks. Compounds like ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS) are well-studied and classified as mutagens (may cause genetic defects) and carcinogens (may cause cancer).[3][4][5]
Pyridine Derivatives: Pyridine and its derivatives are flammable, harmful if swallowed, and can cause skin and eye irritation.[6][7] They are also toxic to aquatic life, making their release into the environment a significant concern.[8]
The combination of these two moieties in one molecule necessitates that 2-(Pyridin-2-yl)ethyl methanesulfonate be treated as a hazardous substance with potential mutagenic, carcinogenic, and reproductive toxicity risks.[3][4]
| Hazard Category | Associated Risk | Justification |
| Mutagenicity | May cause heritable genetic damage.[3][4] | Characteristic of the methanesulfonate ester functional group, a known DNA alkylating agent.[1][2] |
| Carcinogenicity | Suspected of causing cancer.[4] | A common long-term effect of exposure to alkylating agents.[2][3] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[4] | Documented risk for related sulfonate ester compounds.[3] |
| Acute Toxicity (Oral) | Harmful if swallowed.[4] | A known hazard for both pyridine compounds and sulfonate esters.[6] |
| Irritation | Causes skin and serious eye irritation.[9] | Common property of pyridines and reactive esters.[6] |
| Environmental Hazard | Toxic to aquatic life. | Pyridine derivatives are known environmental contaminants.[8] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, it is mandatory to establish a safe working environment.
-
Designated Work Area: All handling of 2-(Pyridin-2-yl)ethyl methanesulfonate must occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6][10]
-
Personal Protective Equipment (PPE): Adherence to PPE protocols is non-negotiable. The minimum required PPE includes:
-
Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards.
-
Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for tears or holes before use and practice proper glove removal to avoid skin contamination.[11][12]
-
Body Protection: A flame-resistant lab coat, fully buttoned, with long sleeves.
-
Respiratory Protection: While working in a fume hood should be sufficient, a respirator may be required for spill cleanup or if there is a risk of aerosol generation outside of containment.
-
Core Disposal Workflow: A Step-by-Step Guide
The primary disposal route for 2-(Pyridin-2-yl)ethyl methanesulfonate is collection for incineration by a licensed hazardous waste disposal company.[13] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [6][11][14]
Step 1: Waste Container Selection
Select a waste container that is chemically compatible and in good condition.[15]
-
For Solids: A wide-mouth, high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.
-
For Liquids/Solutions: A glass or HDPE bottle with a secure, leak-proof screw cap.
-
Ensure the container is free from damage and clean on the exterior.[15]
Step 2: Waste Collection
-
Carefully transfer the unwanted chemical into the designated hazardous waste container inside a chemical fume hood.
-
Do not mix this waste with other, incompatible chemical waste streams. Specifically, keep it separate from strong oxidizing agents and strong bases.[4][16]
-
Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.[16]
Step 3: Labeling
Proper labeling is a critical regulatory requirement.[10][17] Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste".[11]
-
The full chemical name: "2-(Pyridin-2-yl)ethyl methanesulfonate".
-
The associated hazards (e.g., "Toxic," "Mutagen," "Carcinogen," "Irritant").
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
Step 4: Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[16][18]
-
The storage area must be a cool, dry, and well-ventilated location away from heat sources, direct sunlight, and common work areas.[6][19]
-
Ensure secondary containment (e.g., a chemical-resistant tray or bin) is used to contain any potential leaks.[15]
Step 5: Arranging for Disposal
-
Once the container is full or when the waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department or the designated chemical waste coordinator to arrange for pickup.[20]
-
Follow all institutional procedures for waste transfer and documentation.
Disposal Workflow Diagram
Caption: Disposal workflow for 2-(Pyridin-2-yl)ethyl methanesulfonate.
Management of Contaminated Materials
Any item that comes into direct contact with 2-(Pyridin-2-yl)ethyl methanesulfonate is considered hazardous waste and must be disposed of accordingly.
-
Disposable Items: Contaminated gloves, pipette tips, weigh boats, and absorbent pads should be collected in a designated, lined hazardous waste container (typically a rigid container or a heavy-duty plastic bag inside a labeled box). Do not place these items in the regular trash.
-
Non-Disposable Glassware: Glassware should be decontaminated before washing. A triple rinse with a suitable solvent (e.g., ethanol or acetone) is recommended. The first two rinsates must be collected and disposed of as hazardous liquid waste. The third rinsate may be permissible for drain disposal, but consult your institutional EHS for specific guidance.[21] If the glassware cannot be safely cleaned, it should be disposed of as hazardous solid waste.[14]
Spill Management Protocol
Accidental spills require immediate and deliberate action to prevent exposure and environmental contamination.[6]
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory and contact EHS immediately.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear, at a minimum, double nitrile gloves, chemical splash goggles, a lab coat, and shoe covers. A respirator may be necessary depending on the spill's size and location.
-
Containment:
-
For Liquid Spills: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow.[6] Do not use paper towels, as they can degrade.
-
For Solid Spills: Gently cover the solid with a damp paper towel to avoid raising dust, then cover with absorbent material.
-
-
Collection: Carefully scoop the absorbed material and contaminated debris into your designated hazardous waste container. Use non-sparking tools if the material is flammable.
-
Decontamination: Clean the spill area with a towel wetted with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS, following all institutional reporting procedures.
Regulatory Compliance
Disposal of hazardous chemical waste is governed by strict regulations from agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[14][15][22] Academic laboratories may operate under specific rules like Subpart K, which provides alternative requirements for managing hazardous waste.[17][18] It is imperative to work closely with your institution's EHS department to ensure all actions are compliant with local, state, and federal laws.[11]
References
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NASP. (2023, June 29). OSHA Requirements for HazCom Compliance. Available at: [Link]
-
DuraLabel. (2026, February 27). OSHA Rules for Chemical Hazards. Available at: [Link]
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Available at: [Link]
-
Creative Safety Supply. (2024, May 20). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available at: [Link]
-
MPC. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?. Available at: [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]
-
U.S. Chemical Storage. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Available at: [Link]
-
PubChem. 2-(5-Ethyl-pyridin-2-yl)ethyl methanesulfonate. National Center for Biotechnology Information. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. Available at: [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Available at: [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]
-
Vanderbilt University. Guide to Laboratory Sink/Sewer Disposal of Wastes. Available at: [Link]
-
PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Available at: [Link]
-
Taylor & Francis. Methyl methanesulfonate – Knowledge and References. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]
-
American Chemical Society. Regulation of Laboratory Waste. Available at: [Link]
-
Kluger, R., & Tsui, W. C. (1980). Amino group reactions of the sulfhydryl reagent methyl methanesulfonothioate. Inactivation of D-3-hydroxybutyrate dehydrogenase and reaction with amines in water. Canadian Journal of Biochemistry, 58(8), 629–632. Available at: [Link]
-
Science Forums. (2008, May 28). Ester Disposal. Available at: [Link]
-
Ray, U., Bartenstein, L., & Drake, J. W. (1972). Inactivation of Bacteriophage T4 by Ethyl Methanesulfonate: Influence of Host and Viral Genotypes. Journal of Virology, 9(3), 440–447. Available at: [Link]
-
Ray, U., Bartenstein, L., & Drake, J. W. (1972). Inactivation of Bacteriophage T4 by Ethyl Methanesulfonate: Influence of Host and Viral Genotypes. PMC. Available at: [Link]
-
Molecular Toxicology Inc. (2015, December 7). Ethyl Methanesulfonate SAFETY DATA SHEET. Available at: [Link]
-
Kitz, R., & Wilson, I. B. (1962). Esters of Methanesulfonic Acid as Irreversible Inhibitors of Acetylcholinesterase. Journal of Biological Chemistry, 237(10), 3245–3249. Available at: [Link]
-
Fenech, M., et al. (2020). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PMC. Available at: [Link]
-
Pharmaffiliates. 2-(5-Ethylpyridin-2-yl)ethyl Methanesulfonate. Available at: [Link]
-
MDPI. (2024, September 10). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Available at: [Link]
-
Vandenbroucke, J. (2002, March 1). Safe handling of cytotoxic drugs. Hospital Pharmacy Europe. Available at: [Link]
-
University of Otago. Laboratory chemical waste disposal guidelines. Available at: [Link]
-
Canadian Association of Pharmacy in Oncology. (2018). Safe handling of cytotoxics: guideline recommendations. PMC. Available at: [Link]
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- 5. fishersci.com [fishersci.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. naspweb.com [naspweb.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.se [fishersci.se]
- 13. ishn.com [ishn.com]
- 14. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 15. danielshealth.com [danielshealth.com]
- 16. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
- 19. connmaciel.com [connmaciel.com]
- 20. otago.ac.nz [otago.ac.nz]
- 21. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 22. resources.duralabel.com [resources.duralabel.com]
Standard Operating Procedure & Safety Guide: Handling 2-(Pyridin-2-yl)ethyl Methanesulfonate
Chemical Reactivity & Mechanistic Toxicological Profile
To safely manage 2-(Pyridin-2-yl)ethyl methanesulfonate , laboratory professionals must first understand the causality of its inherent hazards. This compound presents a dual-threat mechanism driven by two distinct functional domains:
-
The Methanesulfonate Ester (Leaving Group): Methanesulfonate esters are potent, direct-acting alkylating agents and widely recognized as Potential Genotoxic Impurities (PGIs) in pharmaceutical manufacturing[1]. They operate via nucleophilic substitution pathways (SN1 and SN2). In a biological system, this highly electrophilic group transfers its alkyl moiety directly to nucleophilic sites on DNA—most notably the O6 position of guanine. This targeted alkylation induces base mispairing during DNA replication, leading to severe genotoxic stress, cellular apoptosis, and mutagenesis[2]. Because no metabolic activation is required, it acts as a carcinogen at the point of contact[3].
-
The Pyridine Moiety: The basic pyridine ring heavily increases the molecule's acute mucosal toxicity and tissue corrosiveness. Analogous pyridine derivatives demonstrate rapid dermal absorption and can cause irreversible respiratory and optical damage[4].
This combination of immediate tissue necrosis (from the pyridine moiety) and delayed mutagenic potential (from the alkylating ester) dictates that standard laboratory safety protocols are inadequate. A specifically tailored, self-validating Personal Protective Equipment (PPE) and decontamination ecosystem is required.
Risk Assessment & Physicochemical Hazards
The following table summarizes the quantitative and qualitative hazard data derived from the molecule's structural components to inform risk mitigation.
| Parameter | Hazard Level / Data Profile | Causality & Structural Justification |
| GHS Classifications | Skin Corr. 1B, Eye Dam. 1, Muta. 1B, Carc. 2 | Ester drives mutagenicity; pyridine drives corrosiveness[2][4]. |
| Reactivity Limit | Highly reactive electrophile | Subject to rapid exothermic hydrolysis; violently incompatible with strong nucleophiles[2]. |
| Target Organs | DNA/Genetic material, Skin, Eyes | Driven by direct SN1/SN2 alkylation mechanics[3]. |
| Toxicity Proxy (LD50) | Oral (Rat) < 200 mg/kg (Estimated) | Derived from pyridine base analogs which demonstrate high acute toxicity[4]. |
The Personal Protective Equipment (PPE) Ecosystem
Selecting PPE for 2-(Pyridin-2-yl)ethyl methanesulfonate is an exact science based on permeability and solvent resistance. Do not rely on universal lab defaults.
-
Hand Protection (Double-Gloving is Mandatory):
-
Inner Glove: Standard nitrile (0.14 mm) for baseline tactile feedback.
-
Outer Glove: Butyl rubber or heavy-duty nitrile (minimum 0.3 mm).
-
Causality: Methanesulfonates are routinely dissolved in polar aprotic solvents (e.g., DMSO, Dichloromethane) which rapidly compromise standard latex and thin nitrile. Butyl rubber provides superior permeation resistance to these carrier solvents, preventing the transport of the alkylating agent across the glove barrier.
-
-
Body Protection: Use a disposable, chemical-resistant Tyvek® wrap-around gown with knit cuffs.
-
Causality: Traditional woven cotton lab coats absorb organic liquids, holding the genotoxin tightly against the skin and exacerbating exposure. Tyvek® forces the liquid to bead and roll off.
-
-
Eye & Face Protection: Snug-fitting indirect-vent chemical splash goggles combined with an 8-inch polycarbonate face shield.
-
Causality: The extreme corrosive nature of the pyridine complex causes immediate and irreversible corneal opacity upon droplet contact.
-
-
Respiratory Protection: All manipulations must be executed within a Class II, Type B2 Biological Safety Cabinet or a fully exhausted chemical fume hood maintaining a face velocity of ≥ 100 FPM. If ventilation systems fail, an Air-Purifying Respirator (APR) equipped with Organic Vapor (OV) cartridges and a P100 particulate filter is required[4].
Standard Operating Procedure (SOP): Safe Handling Workflow
This protocol outlines a self-validating methodology, ensuring constant risk mitigation during experimental handling.
Step 1: Pre-Operation Setup
-
Clear the fume hood of all incompatible materials (strong oxidizers, acids, and bases).
-
Pre-position a spill-quench bath (10% w/v Sodium Thiosulfate) inside the hood before opening the primary chemical container. Causality: Immediate access to a quenching nucleophile minimizes response time if a breach occurs.
Step 2: Execution & Transfer
-
Utilize a closed-loop transfer system (e.g., Sure/Seal™ bottles and gas-tight syringes) to move the chemical. Never pour 2-(Pyridin-2-yl)ethyl methanesulfonate across an open airspace, as it generates hazardous micro-aerosols.
-
Purge reaction vessels with an inert gas (N2 or Argon) to prevent premature hydrolysis from atmospheric moisture.
Step 3: Post-Operation Verification
-
Rinse all syringes, needles, and spatulas directly into the pre-positioned quenching bath.
Validated Decontamination & Disposal Plan
Because 2-(Pyridin-2-yl)ethyl methanesulfonate is a potent genotoxin, untreated disposal into standard organic waste streams is strictly prohibited[1]. The compound must be chemically deactivated (dealkylated) via a strong nucleophile prior to waste consolidation.
Step-by-Step Deactivation Methodology:
-
Quenching Bath Preparation: Prepare a robust nucleophilic bath using either 1 M Sodium Hydroxide (NaOH) or 10% (w/v) Sodium Thiosulfate[2].
-
Causality: The highly nucleophilic thiosulfate/hydroxide ions outcompete biological targets, aggressively attacking the methanesulfonate group via SN2 substitution and hydrolyzing it into harmless salts and the corresponding alcohol.
-
-
Submersion: Carefully submerge all contaminated consumables and introduce residual chemical dropwise into the stirring quenching bath.
-
Reaction Time: Allow the solution to agitate at room temperature for a minimum of 24 hours to ensure 100% ester hydrolysis.
-
Self-Validating Step (NBP Testing): To guarantee trustworthiness of the deactivation, test the quenched solution using a 4-(4-nitrobenzyl)pyridine (NBP) reagent strip.
-
Action: If the NBP strip turns purple/blue, active alkylating agents are still present—add more quenching solution and wait 12 hours. If the strip remains colorless, the dealkylation is verified as complete.
-
-
Disposal: Adjust the verified solution to a neutral pH and dispose of it as standard aqueous chemical waste in compliance with institutional and municipal regulations.
Visualization: Validated Handling & Decontamination Workflow
Logical handling and validated decontamination workflow for methanesulfonates.
References
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
